(-)-Erinacine E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
178232-25-2 |
|---|---|
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4R,9R,12R,13S,15S,18S,19S,20R,21R,22R)-9,12-dimethyl-6-propan-2-yl-14,16-dioxahexacyclo[16.3.1.04,12.05,9.013,21.015,20]docosa-1,5-diene-18,19,20,22-tetrol |
InChI |
InChI=1S/C25H36O6/c1-12(2)13-7-8-22(3)9-10-23(4)15(16(13)22)6-5-14-17-19(23)31-21-25(17,29)20(27)24(28,11-30-21)18(14)26/h5,12,15,17-21,26-29H,6-11H2,1-4H3/t15-,17-,18-,19+,20+,21+,22-,23-,24+,25-/m1/s1 |
InChI Key |
YUCYEVHMFBEBSC-JQALDXPXSA-N |
SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@H]([C@@]([C@@H]4O)(CO6)O)O)O |
Canonical SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
Synonyms |
erinacine E erinacine-E |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (-)-Erinacine E
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacine E is a complex diterpenoid belonging to the cyathane family of natural products. Isolated from the mycelia of Hericium erinaceus and Hericium ramosum, it has garnered significant attention from the scientific community for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
This compound possesses a highly intricate hexacyclic ring system. Its core is a [5-6-7] tricyclic carbon skeleton characteristic of cyathane diterpenoids. The molecule is further distinguished by a complex, oxygenated cage-like moiety.
The systematic IUPAC name for this compound is (1R,3aR,3bS,5aS,9aS,9bR,11aR)-3a,5a,8,8-tetramethyl-6-oxo-1-(propan-2-yl)-2,3,3b,4,5,5a,6,7,8,9,9a,9b-dodecahydro-1H-cyclopenta[a]cyclopropa[f][3]annulen-9-yl D-xylopyranoside. Its molecular formula is C₂₅H₃₆O₆, with a molecular weight of 432.55 g/mol .
The absolute stereochemistry of this compound has been unequivocally determined through total synthesis and X-ray crystallography. The molecule features multiple stereocenters, contributing to its unique three-dimensional architecture, which is crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₆O₆ |
| Molecular Weight | 432.55 g/mol |
| IUPAC Name | (1R,3aR,3bS,5aS,9aS,9bR,11aR)-3a,5a,8,8-tetramethyl-6-oxo-1-(propan-2-yl)-2,3,3b,4,5,5a,6,7,8,9,9a,9b-dodecahydro-1H-cyclopenta[a]cyclopropa[f][3]annulen-9-yl D-xylopyranoside |
| CAS Number | 178232-25-2 |
| Appearance | White solid |
Spectroscopic Data
Table 2: Spectroscopic Data for Erinacine Isomers
| Isomer | Molecular Formula | Key MS Fragmentation Ions (m/z) | Reference |
| Erinacine A | C₂₅H₃₆O₆ | 433.2573 [M+H]⁺, 455.2405 [M+Na]⁺, 301.2162 [C₂₀H₂₉O₂]⁺, 283.2052 [C₂₀H₂₇O]⁺ | [4] |
| Erinacine B | C₂₅H₃₆O₆ | Not specified | [5] |
| Erinacine E/F | C₂₅H₃₆O₆ | 431.243 [M-H]⁻ | [5] |
Note: Specific NMR and HRMS data for this compound are not publicly available. The data presented is for closely related isomers and is intended for comparative purposes.
Experimental Protocols
Isolation of this compound
This compound is typically isolated from the mycelia of Hericium species. The general procedure involves extraction with an organic solvent followed by a series of chromatographic purification steps.
A General Protocol for Erinacine Isolation:
-
Extraction: The dried and powdered mycelia are extracted with a solvent such as ethanol or ethyl acetate. This can be done at room temperature with stirring or through sonication to enhance extraction efficiency.[6][7][8]
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol or water) to remove lipids and other nonpolar impurities.
-
Chromatography: The polar layer is then subjected to multiple rounds of column chromatography.[8][9]
-
Silica Gel Chromatography: A common first step, using a gradient of solvents such as chloroform and methanol, to separate compounds based on polarity.[9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) is often used for final purification, with a mobile phase typically consisting of a mixture of acetonitrile and water.[10]
-
-
Characterization: The purified compound is identified and characterized using spectroscopic methods such as NMR and mass spectrometry.
Total Synthesis of this compound
The total synthesis of this compound was a significant achievement in organic chemistry, accomplished by Watanabe and Nakada. The synthesis is a multi-step process that involves the strategic formation of the complex ring system and the installation of the various functional groups with precise stereocontrol. A key step in their biomimetic approach was a rationally designed intramolecular aldol reaction.[9][11]
A detailed, step-by-step protocol for the total synthesis is extensive and beyond the scope of this guide. For the complete synthetic route and experimental procedures, readers are directed to the primary literature:
-
Watanabe, H., & Nakada, M. (2008). Biomimetic Total Synthesis of this compound. Journal of the American Chemical Society, 130(4), 1150–1151.
Biological Activity and Signaling Pathways
This compound exhibits two primary biological activities that are of significant interest to the drug development community: stimulation of Nerve Growth Factor (NGF) synthesis and agonism of the kappa-opioid receptor.
Stimulation of Nerve Growth Factor (NGF) Synthesis
This compound is a potent stimulator of NGF synthesis.[1] NGF is a crucial neurotrophic factor involved in the growth, maintenance, and survival of neurons. Compounds that can upregulate NGF production have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The signaling pathway through which erinacines are thought to promote NGF synthesis involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[11]
Kappa-Opioid Receptor Agonism
This compound has been identified as a selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[2][12] KOR activation is associated with analgesia, diuresis, and modulation of mood and addiction. As a KOR agonist, this compound interacts with the receptor, initiating a downstream signaling cascade. This involves the coupling of the receptor to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13]
Conclusion
This compound stands out as a natural product with a remarkable chemical architecture and significant therapeutic potential. Its ability to stimulate NGF synthesis and act as a kappa-opioid receptor agonist makes it a compelling lead compound for the development of novel treatments for neurodegenerative disorders and other conditions. This guide provides a foundational understanding of its chemical and biological properties, which will be instrumental for researchers dedicated to unlocking the full therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation and synthetic protocols, and explore its detailed mechanism of action in relevant biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. CN101736069B - Method for preparing compound of erinacine P - Google Patents [patents.google.com]
- 8. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cybermedlife.eu [cybermedlife.eu]
- 10. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains [ouci.dntb.gov.ua]
- 11. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum. | Semantic Scholar [semanticscholar.org]
- 13. κ-opioid receptor - Wikipedia [en.wikipedia.org]
(-)-Erinacine E: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (-)-Erinacine E, a significant cyathane diterpenoid found in the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. This document details its natural sources, reported abundance alongside other major erinacines, methodologies for its study, and its role in biological signaling pathways.
Natural Sources and Abundance of Erinacines
This compound, along with a family of related diterpenoids, is exclusively found in the mycelium of Hericium erinaceus.[1][2] The fruiting body of the mushroom does not contain erinacines, but instead harbors another class of bioactive compounds known as hericenones.[3] The concentration of these compounds is highly dependent on the specific strain of the fungus and the cultivation conditions employed.[4]
While this compound is noted for its potent biological activities, including the stimulation of Nerve Growth Factor (NGF) synthesis, quantitative data on its specific abundance is not as widely reported as for other erinacines, particularly Erinacine A.[2][5] The following table summarizes the reported abundance of major erinacines in Hericium erinaceus mycelium from various studies to provide a comparative context.
Table 1: Abundance of Major Erinacines in Hericium erinaceus Mycelium
| Erinacine | Source/Cultivation Condition | Abundance (mg/g of dry weight) | Reference(s) |
| Erinacine A | Wild Strain HeG (liquid fermentation) | 42.16 | [6] |
| Solid-state cultivation (corn kernel, optimized) | up to 165.36 (per g cell dry weight) | [7][8][9] | |
| Mycelia enriched for antidepressant studies | 5.15 | [10] | |
| Mycelia for neurohealth properties studies | 3.0 and 19.0 | [11][12] | |
| Italian H. erinaceus strains | 0.105 - 0.150 | [4] | |
| Erinacine C | Submerged Cultures | Variable, often lower than Erinacine P | [13][14] |
| Erinacine P | Submerged Cultures | Can be orders of magnitude greater than A and C | [13][14] |
| This compound | Mycelium | Presence confirmed, strong NGF synthesis stimulator, but specific quantitative abundance is not widely reported. | [2][4][5] |
Experimental Protocols
The study of erinacines involves specific methodologies for the cultivation of the mycelium, followed by extraction, purification, and quantification of the target compounds.
Mycelial Cultivation
Objective: To produce Hericium erinaceus mycelium rich in erinacines.
-
Solid-State Cultivation:
-
Substrate Preparation: A solid substrate such as corn kernel powder (particle size <2.38 mm) is sterilized.[7][8]
-
Inoculation: The sterilized substrate is inoculated with a homogenized mycelium suspension of H. erinaceus.
-
Incubation: The culture is incubated at 25°C for approximately 20 days.[8]
-
Optimization: The yield of erinacines can be enhanced by adding supplements like tryptone or inorganic salts such as 10 mM ZnSO₄·7H₂O to the substrate.[7]
-
-
Submerged Fermentation:
-
Seed Culture: Mycelia are initially grown in a liquid medium (e.g., 1% malt extract, 0.1% peptone, 0.1% yeast extract, 2% glucose) for about 10 days at 25°C with shaking (180 rpm).
-
Fermentation: The seed culture is then transferred to a larger bioreactor with a suitable medium for a specified period to allow for mycelial growth and erinacine production.
-
Extraction and Purification of Erinacines
Objective: To isolate erinacines from the cultivated mycelium.
-
Drying and Grinding: The harvested mycelium is lyophilized (freeze-dried) and ground into a fine powder.
-
Solvent Extraction: The mycelial powder is extracted with an organic solvent. A common method involves ultrasonication with 75% ethanol at 50°C for 1 hour, repeated twice.
-
Concentration: The resulting extract is centrifuged, filtered, and concentrated under vacuum using a rotary evaporator.
-
Liquid-Liquid Partitioning: The concentrated extract is partitioned between ethyl acetate and water to separate compounds based on polarity. The ethyl acetate fraction, containing the erinacines, is collected.
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a solvent system like n-hexane-ethyl acetate to separate different erinacines.[11]
-
High-Speed Counter-Current Chromatography (HSCCC): For high-purity isolation of specific erinacines like Erinacine A, HSCCC with a two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water) can be employed.
-
Quantification of Erinacines
Objective: To determine the concentration of specific erinacines in the extract.
-
High-Performance Liquid Chromatography (HPLC):
-
System: An HPLC system equipped with a C18 column and a UV-Vis detector is typically used.[11]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and aqueous acetic acid is common.[11]
-
Detection: Erinacines are typically detected at a UV wavelength of 340 nm.[11]
-
Quantification: The concentration of the target erinacine is determined by comparing its peak area to a calibration curve generated from a purified standard.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and confirmation, LC coupled with a mass spectrometer (e.g., ESI-MS) is used to analyze the molecular weight and fragmentation patterns of the compounds.[10][15]
Signaling Pathways and Biosynthesis
Erinacines, particularly Erinacine A, have been shown to modulate several signaling pathways, primarily related to their neuroprotective effects. The proposed biosynthetic pathway provides a framework for understanding their formation within the fungus.
Neuroprotective Signaling Pathways of Erinacine A
Erinacine A has been demonstrated to exert neuroprotective effects through the modulation of pathways involved in cellular stress and survival. In models of neurotoxicity, Erinacine A can inhibit apoptosis by suppressing key components of the ER stress and JNK/p38 MAPK pathways.
Caption: Neuroprotective mechanism of Erinacine A.
Proposed Biosynthetic Pathway of Erinacines
The biosynthesis of erinacines is believed to start from the cyclization of farnesyl pyrophosphate (FPP) to form a protoilludane skeleton, which then undergoes a series of rearrangements and oxidations to yield the characteristic cyathane core structure. Further modifications lead to the various erinacine analogues.
Caption: Proposed biosynthesis of erinacines.
Experimental Workflow for Erinacine Analysis
The overall process from obtaining the fungal culture to quantifying the target erinacine follows a logical and systematic workflow. This ensures reproducibility and accuracy in the analysis of these valuable bioactive compounds.
Caption: Workflow for erinacine analysis.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. Lion’s Mane Mushroom (Hericium erinaceus): A Neuroprotective Fungus with Antioxidant, Anti-Inflammatory, and Antimicrobial Potential—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. restorativemedicine.org [restorativemedicine.org]
- 6. mushroomreferences.com [mushroomreferences.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mushroomreferences.com [mushroomreferences.com]
- 10. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Mechanism of action of (-)-Erinacine E on neuronal cells
An In-depth Technical Guide on the Core Mechanism of Action of (-)-Erinacine E on Neuronal Cells
Abstract
This compound, a cyathane diterpenoid isolated from the mycelium of Hericium species, has emerged as a compound of significant interest in neuroscience. Its mechanism of action on neuronal cells is multifaceted, primarily characterized by two distinct and potent activities: selective agonism of the kappa opioid receptor (KOR) and stimulation of Nerve Growth Factor (NGF) synthesis. These actions underpin its potential neurotrophic, neuroprotective, and analgesic properties. This technical guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways.
Primary Mechanism of Action: Kappa Opioid Receptor Agonism
The most well-defined pharmacological action of this compound is its function as a potent and highly selective agonist for the kappa opioid receptor (KOR).[1][2][3] Unlike mu or delta opioid receptors, which are associated with euphoria and respiratory depression, KOR activation is linked to analgesia, dysphoria, and neuroprotective effects.[4] The high selectivity of Erinacine E for the KOR suggests a favorable profile with a reduced risk of side effects associated with other opioid receptor subtypes.[1][2]
Data Presentation: Receptor Binding and Functional Activity
Quantitative analysis has established the specific binding affinity and functional potency of this compound at opioid receptors. The data clearly demonstrates its selectivity for the KOR.
| Parameter | Value | Receptor Subtype | Description | Source |
| IC₅₀ | 0.8 µM | Kappa (κ) | The concentration required to inhibit 50% of radioligand binding, indicating high binding affinity. | [1][2] |
| IC₅₀ | >200 µM | Mu (µ) | Demonstrates negligible binding affinity. | [1][2] |
| IC₅₀ | >200 µM | Delta (δ) | Demonstrates negligible binding affinity. | [1][2] |
| ED₅₀ | 14 µM | Kappa (κ) | The effective dose to produce 50% of the maximal response in a functional assay, confirming agonist activity. | [1][2] |
Mandatory Visualization: KOR Agonism and Antagonism Workflow
References
Technical Whitepaper: (-)-Erinacine E and its Role in the Stimulation of Nerve Growth Factor (NGF) Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Nerve Growth Factor (NGF) is a critical neurotrophin involved in the survival, development, and function of neurons. Its therapeutic potential in neurodegenerative diseases is significant, but its clinical application is hampered by its inability to cross the blood-brain barrier. Small molecules that can penetrate the central nervous system and stimulate endogenous NGF synthesis represent a promising therapeutic strategy. (-)-Erinacine E, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has been identified as a potent stimulator of NGF synthesis. This document provides a comprehensive technical overview of the mechanisms, quantitative efficacy, and experimental methodologies related to this compound's action on NGF production, intended for professionals in neuroscience research and drug development.
Introduction to this compound
Erinacines are a class of natural compounds isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane).[1] These compounds, belonging to the cyathin diterpenoid group, are subjects of extensive pharmacological research due to their neurotrophic properties.[1] Notably, several erinacines, including A, B, C, and E, have been demonstrated to be strong stimulators of NGF synthesis.[1][2][3] Unlike the large NGF protein, erinacines are low-molecular-weight compounds capable of crossing the blood-brain barrier, making them viable candidates for treating central nervous system disorders.[2][4][5] this compound, in particular, has been highlighted for its activity in stimulating NGF biosynthesis and its potential as a therapeutic agent for neurodegenerative diseases.[4][6]
Mechanism of Action: Signaling Pathways
The primary mechanism by which erinacines, and by extension Hericium erinaceus extracts, stimulate NGF synthesis is through the activation of specific intracellular signaling cascades in astrocytes. Research has strongly implicated the c-Jun N-terminal kinase (JNK) pathway as central to this process.
The JNK Signaling Pathway
Studies using 1321N1 human astrocytoma cells have shown that extracts of H. erinaceus promote NGF gene expression in a concentration-dependent manner.[7] This stimulatory effect is mediated by the JNK signaling pathway. The proposed cascade involves the following steps:
-
Activation of JNK: this compound stimulates the phosphorylation of JNK.[2][7]
-
Phosphorylation of c-Jun: Activated JNK then phosphorylates its downstream substrate, the transcription factor c-Jun.[2][7]
-
Increased c-Fos Expression: The process is also associated with an increase in the expression of c-Fos, another transcription factor.[2][7]
-
AP-1 Complex Formation: c-Jun and c-Fos dimerize to form the Activator Protein-1 (AP-1) transcription factor complex.
-
NGF Gene Transcription: The AP-1 complex binds to the promoter region of the NGF gene, initiating its transcription and leading to increased NGF mRNA and subsequent protein synthesis.
This pathway was confirmed in experiments where the JNK-specific inhibitor, SP600125, successfully blocked the enhancement of NGF gene expression induced by H. erinaceus extracts.[7]
Other Implicated Pathways
While the JNK pathway is the most directly implicated in erinacine-induced NGF synthesis, other signaling molecules like p38 mitogen-activated protein kinases (p38 MAPK) have been associated with the neuroprotective effects of other erinacines, such as Erinacine A, particularly in the context of ischemic injury.[2][8][9][10] However, the direct role of the p38 MAPK pathway in this compound-mediated NGF synthesis requires further elucidation.
Quantitative Efficacy of this compound
The potency of this compound in stimulating NGF synthesis has been quantified in cell culture models, typically using mouse or rat astroglial cells. The amount of NGF secreted into the culture medium is measured following treatment with the compound. Data shows that erinacines are significantly more potent than epinephrine, a known NGF stimulator.[4][6]
| Compound | Concentration | Cell Type | NGF Secreted (pg/mL) | Reference |
| This compound | 5.0 mM | Mouse astroglial cells | 105.0 ± 5.2 | [4][6] |
| Erinacine A | 1.0 mM | Mouse astroglial cells | 250.1 ± 36.2 | [4][6] |
| Erinacine B | 1.0 mM | Mouse astroglial cells | 129.7 ± 6.5 | [4][6] |
| Erinacine C | 1.0 mM | Mouse astroglial cells | 299.1 ± 59.6 | [4][6] |
| Erinacine D | Not Specified | Rat astroglial cells | 141.5 ± 18.2 | [11] |
| Erinacine F | 5.0 mM | Mouse astroglial cells | 175.0 ± 5.2 | [4][6] |
| Epinephrine (Control) | 33 µg/mL | Mouse astroglial cells | ~10-23 pg/mL (range for hericenones) | [4] |
Note: The data indicates that while this compound is a potent inducer, other erinacines like A and C may exhibit stronger activity at lower concentrations.
Experimental Protocols & Methodologies
The investigation of this compound's effect on NGF synthesis involves a series of established in vitro and in vivo protocols.
In Vitro Assay for NGF Synthesis
A common workflow to assess the NGF-stimulating activity of a compound is outlined below. This protocol primarily uses astrocyte cell lines, which are the primary producers of NGF in the central nervous system.
Detailed Methodological Steps:
-
Cell Culture: 1321N1 human astrocytoma cells or primary murine astroglial cells are cultured in appropriate media until they reach a suitable confluency.[4][6][7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A positive control, such as epinephrine, may also be used.[4][6]
-
Incubation and Collection: Cells are incubated for a defined period (e.g., 24 to 48 hours). Afterward, the cell culture supernatant (conditioned medium) is collected and centrifuged to remove cellular debris.[7]
-
NGF Quantification (ELISA): The concentration of secreted NGF in the conditioned medium is quantified using a highly sensitive and specific two-site enzyme-linked immunosorbent assay (ELISA) kit.[12]
-
mRNA Expression Analysis (RT-qPCR): To confirm that the increase in NGF protein is due to de novo synthesis, total RNA can be extracted from the treated cells. Reverse transcription followed by quantitative polymerase chain reaction (RT-qPCR) is then used to measure the relative expression levels of NGF mRNA.[7]
-
Neurite Outgrowth Bioassay (PC12 cells): To confirm the biological activity of the secreted NGF, the conditioned medium from treated astrocytes is applied to a neuroblastic cell line like PC12. The percentage of cells differentiating and the length of their neurites are then quantified, as PC12 cells extend neurites in response to NGF.[7][13]
In Vivo Studies
In vivo validation involves administering the compound to animal models. For example, ddY mice fed a diet containing H. erinaceus powder for 7 days showed a significant increase in the level of NGF mRNA expression in the hippocampus, confirming the compound's activity in a living organism.[7] Similar studies administering purified erinacine A to rats also showed increased NGF levels in the hippocampus and locus coeruleus.[4][5]
Conclusion and Future Directions
This compound is a compelling natural product with well-documented efficacy in stimulating NGF synthesis. Its ability to cross the blood-brain barrier and activate the JNK signaling pathway in astrocytes positions it as a strong candidate for the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and peripheral neuropathies.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to optimize potency, selectivity, and drug-like properties.[14]
-
Clinical Trials: Progressing the most promising candidates into human clinical trials to evaluate safety and efficacy in patient populations.
The continued exploration of this compound and related compounds from Hericium erinaceus holds significant promise for novel treatments that harness the body's endogenous neurotrophic potential.
References
- 1. Erinacine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of Hericium erinaceus Mycelium and Its Isolated Erinacine A against Ischemia-Injury-Induced Neuronal Cell Death via the Inhibition of iNOS/p38 MAPK and Nitrotyrosine [mdpi.com]
- 9. Protective effects of Hericium erinaceus mycelium and its isolated erinacine A against ischemia-injury-induced neuronal cell death via the inhibition of iNOS/p38 MAPK and nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
The Pharmacological Profile of (-)-Erinacine E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacine E, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has emerged as a compound of significant interest in the field of neuroscience and pharmacology. Its unique chemical structure and potent biological activities have made it a subject of investigation for its potential therapeutic applications, particularly in the realms of neuroprotection and pain management. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Core Pharmacological Activities
This compound exhibits two primary, well-documented pharmacological activities: selective agonism at the kappa opioid receptor and stimulation of Nerve Growth Factor (NGF) synthesis. These activities underpin its potential therapeutic effects, including neuroprotection and analgesia.
Kappa Opioid Receptor Agonism
This compound is a potent and highly selective agonist for the kappa opioid receptor (KOR).[1][2][3] KOR activation is known to produce analgesic effects, and also modulates mood and addiction-related behaviors. The selectivity of this compound for the KOR over mu and delta opioid receptors is a key feature of its pharmacological profile.
Nerve Growth Factor (NGF) Synthesis Stimulation
In addition to its effects on the opioid system, this compound has been shown to stimulate the synthesis of Nerve Growth Factor (NGF).[4][5][6] NGF is a crucial neurotrophin for the survival, development, and function of neurons. The ability of this compound to promote NGF synthesis suggests its potential for treating neurodegenerative diseases and promoting nerve regeneration.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for this compound, providing a clear comparison of its potency and selectivity across different assays.
| Parameter | Receptor | Value | Species | Reference |
| IC50 | Kappa Opioid Receptor | 0.8 µM | - | [1][3] |
| IC50 | Mu Opioid Receptor | > 200 µM | - | [1][3] |
| IC50 | Delta Opioid Receptor | > 200 µM | - | [1][3] |
| ED50 | Rabbit Vas Deferens Twitch Response | 14 µM | Rabbit | [1][3] |
| Assay | Cell Type | Concentration of this compound | NGF Secretion (pg/mL) | Reference |
| NGF Synthesis Stimulation | Mouse Astroglial Cells | 5.0 mM | 105 ± 5.2 | [6] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide. While detailed, step-by-step protocols from the original publications are not fully available, the following descriptions provide a comprehensive understanding of the experimental setups.
Kappa Opioid Receptor Binding Assay
The kappa opioid receptor binding affinity of this compound was determined using a competitive radioligand binding assay.
-
Objective: To determine the concentration of this compound required to inhibit the binding of a known high-affinity radiolabeled ligand to the kappa opioid receptor by 50% (IC50).
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human kappa opioid receptor (e.g., CHO-K1 cells) are prepared.
-
Radioligand: A radiolabeled kappa opioid receptor agonist, such as [3H]U-69,593, is used.
-
Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is calculated to determine the IC50 value.
-
Nerve Growth Factor (NGF) Synthesis Assay
The ability of this compound to stimulate NGF synthesis was assessed in cultured mouse astroglial cells.
-
Objective: To quantify the amount of NGF secreted by astroglial cells in response to treatment with this compound.
-
Methodology:
-
Cell Culture: Primary mouse astroglial cells are cultured in appropriate media.
-
Treatment: The cultured cells are treated with a specific concentration of this compound (e.g., 5.0 mM).
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for NGF synthesis and secretion.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of NGF in the supernatant is measured using a sensitive and specific enzyme-linked immunosorbent assay (ELISA) kit for NGF.
-
Data Analysis: The amount of NGF secreted in the treated samples is compared to that in untreated control samples.
-
Neuropathic Pain Model (Spinal Nerve Ligation)
The potential analgesic effects of this compound in neuropathic pain are often evaluated using the spinal nerve ligation (SNL) model in rodents.
-
Objective: To induce a state of chronic neuropathic pain in an animal model to assess the analgesic efficacy of this compound.
-
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Under anesthesia, the L5 and/or L6 spinal nerves are exposed and tightly ligated with silk sutures. This procedure creates a peripheral nerve injury that leads to the development of neuropathic pain symptoms.[7][8][9][10]
-
Behavioral Testing: After a post-operative recovery period, the development of neuropathic pain is assessed using various behavioral tests, including:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Thermal Hyperalgesia: Assessed by measuring the paw withdrawal latency to a noxious heat stimulus.
-
-
Drug Administration: this compound is administered to the animals (e.g., orally or intraperitoneally) at various doses.
-
Post-treatment Assessment: Behavioral tests are repeated after drug administration to evaluate the analgesic effect of this compound by observing any reversal of mechanical allodynia or thermal hyperalgesia.
-
Signaling Pathways
The pharmacological effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate the key pathways implicated in its mechanism of action.
Kappa Opioid Receptor Signaling
Activation of the kappa opioid receptor by this compound initiates a signaling cascade that leads to neuronal inhibition and analgesia.
Neurotrophic Factor Induction Pathway (General for Erinacines)
While the precise upstream signaling initiated by this compound to induce NGF synthesis is not fully elucidated, erinacines, in general, are known to modulate pathways leading to the expression of neurotrophic factors.
Conclusion
This compound presents a compelling pharmacological profile characterized by its potent and selective agonism at the kappa opioid receptor and its ability to stimulate NGF synthesis. These dual activities suggest its therapeutic potential in a range of neurological and pain-related disorders. The quantitative data highlight its potency and selectivity, while the outlined experimental protocols provide a framework for its continued investigation. The visualized signaling pathways offer insights into its molecular mechanisms of action. Further research is warranted to fully elucidate the downstream signaling cascades specifically modulated by this compound and to translate its promising preclinical profile into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 4. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]
- 5. Kawagishi, H., et al. (1996) Erinacines E, F, and G, Stimulators of Nerve Growth Factor (NGF)-Synthesis, from the Mycelia of Hericium erinaceum. Tetrahedron Letters, 37, 7399-7402. - References - Scientific Research Publishing [scirp.org]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum. | Semantic Scholar [semanticscholar.org]
- 10. Effects of Hericium erinaceus Mycelium Extracts on the Functional Activity of Purinoceptors and Neuropathic Pain in Mice with L5 Spinal Nerve Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Research on (-)-Erinacine E and its Anti-inflammatory Effects in the Central Nervous System: A Review of Current Scientific Literature
An extensive review of current scientific literature reveals a significant gap in the understanding of the specific anti-inflammatory effects of (-)-Erinacine E within the central nervous system (CNS). While the broader family of erinacines, particularly Erinacine A and C, have been the subject of numerous studies demonstrating their neuroprotective and anti-inflammatory properties, research specifically isolating the effects of this compound on neuroinflammation is notably limited.
Currently, there is a lack of publicly available studies that provide quantitative data on the modulation of key inflammatory markers—such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), or cyclooxygenase-2 (COX-2)—in CNS cells or animal models of neuroinflammation following treatment with this compound. Consequently, detailed experimental protocols and established signaling pathways for its anti-inflammatory action in the CNS are not available in the current body of scientific literature.
Documented Biological Activities of Erinacine E
Despite the absence of direct research on its anti-inflammatory effects in the CNS, some biological activities of Erinacine E have been reported, offering potential avenues for future investigation:
-
Nerve Growth Factor (NGF) Synthesis: In vitro studies have shown that Erinacine E can induce the synthesis of Nerve Growth Factor (NGF)[1]. NGF is a crucial neurotrophin for the survival, development, and function of neurons. While this suggests a potential neuroprotective role, it does not directly equate to an anti-inflammatory effect.
-
Kappa-Opioid Receptor Agonism: Erinacine E has been identified as a kappa-opioid receptor agonist[1][2]. The activation of kappa-opioid receptors can have complex and sometimes contradictory effects on inflammation, and its specific role in the context of neuroinflammation remains to be elucidated.
-
Application in Neuropathic Pain Models: Some studies have utilized Erinacine E in animal models for the treatment of neuropathic pain[3][4]. Given that neuroinflammation is often a component of neuropathic pain, this application suggests a potential, though unconfirmed, anti-inflammatory or analgesic mechanism.
The Path Forward: Research on Other Erinacines
In contrast to the sparse data on Erinacine E, there is a wealth of information on the anti-inflammatory effects of Erinacine A and Erinacine C in the central nervous system. These compounds have been shown to:
-
Significantly reduce the production of pro-inflammatory cytokines.
-
Inhibit the expression of iNOS and COX-2.
-
Modulate key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the Nrf2 antioxidant response pathway.
Given the user's interest in the anti-inflammatory properties of erinacines, a detailed technical guide on the well-documented effects of Erinacine A and C could be provided. This would include:
-
Structured tables summarizing quantitative data on their impact on inflammatory markers.
-
Detailed experimental protocols from key studies.
-
Graphviz diagrams illustrating the signaling pathways they modulate.
Should an in-depth guide on the anti-inflammatory effects of Erinacine A and C in the central nervous system be of interest, please indicate, and a comprehensive report can be compiled.
References
Methodological & Application
Application Notes and Protocols for the Quantification of (-)-Erinacine E by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacine E is a cyathin diterpenoid found in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). Like other erinacines, it is of significant interest to the scientific community due to its potential neuroprotective properties. Accurate and robust analytical methods are crucial for the quantification of this compound in fungal extracts, commercial products, and biological matrices to support research and development.
This document provides detailed high-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of erinacines. It is important to note that this compound is an isomer of other erinacines, such as Erinacine A, B, and F, all sharing the same chemical formula (C₂₅H₃₆O₆). Consequently, their separation and individual quantification can be challenging and require specific analytical conditions and a certified reference standard for this compound. The following protocols are based on established methods for the analysis of Erinacine A and can be adapted and validated for the specific quantification of this compound.
Data Presentation: Quantitative HPLC and LC-MS/MS Parameters
The following tables summarize typical experimental conditions for the analysis of erinacines, which can be used as a starting point for method development for this compound.
Table 1: HPLC-UV Method Parameters for Erinacine Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Supersil AQ-C₁₈ (5 µm, 250 x 4.6 mm)[1][2] | COSMOSIL 5C18-AR-II (5 µm, 250 x 4.6 mm)[3] |
| Mobile Phase | Acetonitrile:Water (55:45 v/v)[1][2] | 80% Methanol in Water[4] |
| Elution Mode | Isocratic[1][2] | Isocratic[4] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[4] |
| Column Temp. | 25 °C[1][2] | 25 °C[4] |
| Injection Vol. | 5 µL[1][2] | 10 µL[4] |
| UV Detection | 340 nm[1][2][4][5] | 340 nm[3] |
| Retention Time | ~11.2 min (Erinacine A)[2] | ~14.15 min (Erinacine A)[4] |
Table 2: LC-MS/MS Method Parameters for Erinacine Analysis
| Parameter | Condition 1 | Condition 2 |
| LC System | Agilent 1100 series[6] | Waters ACQUITY UPLC[7] |
| Column | Agilent Eclipse XDB-C18 (3.5 µm, 4.6 x 100 mm)[6] | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] | Water with 8 mM NH₄OH[7] |
| Mobile Phase B | Methanol[8] | Acetonitrile[7] |
| Gradient | 70% B to 100% B in 5 min, hold 3 min at 90% B[8] | 4% B to 70% B in 14 min, to 99% B in 2 min[7] |
| Flow Rate | 0.35 mL/min[8] | Not Specified |
| Column Temp. | 22 °C[6] | Not Specified |
| Injection Vol. | 10 µL[8] | 5 µL[7] |
| MS System | API 3000 Triple Quadrupole[6] | Xevo G2-XS QTOF[7] |
| Ionization | ESI Positive[6] | ESI Negative[7] |
| Capillary Voltage | +4500 V[8] | 2 kV[7] |
| Cone Voltage | Not Specified | 25 V[7] |
| Desolvation Temp. | 350 °C[8] | 450 °C[7] |
| MRM Transitions | Requires this compound standard for optimization | Precursor Ion (m/z): 431.243 (for [M-H]⁻ of Erinacine E)[7] |
Experimental Protocols
Protocol 1: Extraction of Erinacines from Hericium erinaceus Mycelia
This protocol outlines a general procedure for the extraction of erinacines from fungal biomass.
Materials:
-
Lyophilized Hericium erinaceus mycelia powder
-
70-95% Ethanol
-
Ethyl acetate
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm or 0.45 µm syringe filters
Procedure:
-
Weigh a known amount of lyophilized mycelia powder.
-
Add 70% aqueous ethanol at a ratio of 1:100 (w/v) (e.g., 1 g of powder in 100 mL of solvent).[9]
-
(Optional) Stir the mixture at room temperature for an extended period (e.g., 3 days) for exhaustive extraction.[9]
-
Centrifuge the extract at 8000 x g for 10 minutes to pellet the solid material.[1]
-
Collect the supernatant and filter it through a 0.45 µm filter.[1]
-
Concentrate the filtrate under reduced pressure at 40-50 °C using a rotary evaporator to obtain a dry extract.[3][9]
-
For further purification (liquid-liquid partitioning), re-dissolve the dry extract in deionized water.
-
Add an equal volume of ethyl acetate and mix vigorously in a separatory funnel.
-
Collect the ethyl acetate layer, which will contain the erinacines.
-
Dry the ethyl acetate fraction using a rotary evaporator.
-
Reconstitute the final dried extract in a suitable solvent (e.g., methanol or mobile phase) to a known concentration for HPLC or LC-MS/MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-UV Quantification Method
This protocol provides a standard HPLC-UV method for the quantification of erinacines.
Procedure:
-
Prepare the mobile phase as specified in Table 1 (e.g., Acetonitrile:Water, 55:45 v/v). Degas the mobile phase before use.
-
Set up the HPLC system with the column and conditions outlined in Table 1.
-
Prepare a series of calibration standards of a certified this compound reference standard in the mobile phase. A typical concentration range might be 1-25 µg/mL.[10]
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 3: LC-MS/MS Quantification Method
This protocol describes a more sensitive and selective LC-MS/MS method.
Procedure:
-
Prepare the mobile phases as specified in Table 2 (e.g., Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile).
-
Set up the LC-MS/MS system with the column and gradient conditions as detailed in Table 2.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a pure standard of this compound.
-
Determine the optimal multiple reaction monitoring (MRM) transitions (precursor ion > product ions) for this compound.
-
Prepare a series of calibration standards and inject them to construct a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.
Mandatory Visualization
Caption: Workflow for Erinacine Quantification.
Caption: Method Development for this compound.
References
- 1. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains [mdpi.com]
- 2. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grapeking.com.tw [grapeking.com.tw]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. mdpi.com [mdpi.com]
- 9. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of (-)-Erinacine E
Introduction
(-)-Erinacine E is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane).[1][2][3] Members of the erinacine family are known for their ability to cross the blood-brain barrier and stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons.[2][3][4] Specifically, Erinacine E has been identified as a potent stimulator of NGF biosynthesis.[2][3] Additionally, some erinacines have demonstrated anti-cancer properties by inducing apoptosis in various cancer cell lines.[4][5][6][7] Erinacine E has also been suggested to exhibit agonistic activity on κ-opioid receptors, indicating potential analgesic applications.[1][2]
These application notes provide detailed cell culture protocols for researchers investigating the neurotrophic, neuroprotective, and potential anti-cancer effects of this compound.
Part 1: Investigating Neurotrophic and Neuroprotective Effects
The primary neurotrophic effect of erinacines is the stimulation of NGF synthesis, leading to enhanced neurite outgrowth and neuronal survival.[8][9][10][11] PC12 cells, a rat pheochromocytoma cell line, are a common model as they differentiate and extend neurites in response to NGF. Primary neuronal cultures are also excellent models for studying these effects.[8][10]
Experimental Workflow for Neurotrophic Effects
Caption: Workflow for assessing the neurotrophic effects of this compound.
Protocol 1: Neurite Outgrowth Assay in PC12 Cells
This protocol details how to assess the potentiation of NGF-induced neurite outgrowth by this compound in PC12 cells.[11]
Materials:
-
PC12 cell line
-
DMEM with 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS)
-
Low-serum medium: DMEM with 2% HS, 1% FBS[11]
-
Collagen-coated culture plates (24-well)
-
This compound
-
Nerve Growth Factor (NGF)
-
DMSO (for stock solution)
-
Microscope with camera
Procedure:
-
Cell Seeding: Seed PC12 cells in collagen-coated 24-well plates at a density of 5 x 10⁴ cells/well in normal serum medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in low-serum medium to desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Ensure the final DMSO concentration is <0.1%.
-
Cell Treatment:
-
Carefully aspirate the normal serum medium from the wells.
-
Replace with low-serum medium.
-
Add treatments to respective wells:
-
-
Incubation: Incubate the plates for 48 to 96 hours.[11]
-
Imaging and Quantification:
-
Capture images of multiple random fields for each well using a phase-contrast microscope.
-
A cell is considered differentiated if it bears at least one neurite longer than the diameter of the cell body.
-
Quantify the percentage of differentiated cells or measure the total neurite length per neuron using image analysis software (e.g., ImageJ).
-
Protocol 2: Western Blot for NGF Signaling Pathway
This protocol is for analyzing the activation of key proteins in the NGF/TrkA signaling pathway, such as TrkA, ERK1/2, and Akt.[1][11]
Materials:
-
Treated cell cultures (from Protocol 1 or similar)
-
RIPA buffer with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-TrkA, anti-TrkA, anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[12]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway: NGF/TrkA Activation
This compound is thought to potentiate NGF signaling, which is critical for neuronal survival and differentiation. This pathway involves the activation of the TrkA receptor and downstream cascades like MAPK/ERK and PI3K/Akt.[1][10][11]
Caption: Simplified NGF/TrkA signaling pathway leading to neurite outgrowth.
Part 2: Investigating Anti-Cancer Effects
Several studies have reported that erinacines can induce apoptosis in cancer cells, suggesting their potential as anti-cancer agents.[4][5][6][7] Key assays include evaluating cell viability (e.g., MTT assay) and confirming apoptosis (e.g., Annexin V/PI staining).
Experimental Workflow for Anti-Cancer Effects
Caption: Workflow for assessing the anti-cancer effects of this compound.
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of this compound and calculate its IC₅₀ value.[13][14][15]
Materials:
-
Cancer cell lines (e.g., DLD-1, HCT-116, Hep G2, MCF-7)[6][16]
-
Appropriate cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solvent (e.g., DMSO or acidified isopropanol)[14][15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 24 to 48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization:
-
Absorbance Reading: Gently shake the plate to ensure the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.[13][15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC₅₀ value.
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Materials:
-
Treated cell cultures (6-well plate format is common)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[18]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[20]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][20]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[18]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Interpretation:
-
Signaling Pathway: Extrinsic and Intrinsic Apoptosis
Erinacines can trigger apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the activation of caspases and regulation by Bcl-2 family proteins.[5][6][7]
Caption: Apoptosis pathways potentially activated by Erinacine E.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells (Hypothetical Data)
| Treatment Group | Concentration | % of Differentiated Cells (Mean ± SD) | Average Neurite Length (µm, Mean ± SD) |
| Vehicle Control | - | 5.2 ± 1.5 | 8.1 ± 2.3 |
| NGF | 5 ng/mL | 45.8 ± 4.1 | 55.7 ± 6.8 |
| This compound + NGF (2 ng/mL) | 1 µM | 28.3 ± 3.5 | 34.2 ± 4.1 |
| This compound + NGF (2 ng/mL) | 10 µM | 41.5 ± 4.0 | 51.9 ± 5.5 |
| This compound + NGF (2 ng/mL) | 30 µM | 52.1 ± 5.2 | 68.4 ± 7.0 |
Table 2: Cytotoxicity of H. erinaceus Extracts Against Human Cancer Cell Lines (Literature-Derived Data)
This table shows IC₅₀ values for aqueous extracts of lyophilized H. erinaceus fruiting bodies as an example of the anti-cancer potential within this species.
| Cell Line | Cancer Type | IC₅₀ (µg/mL, Mean ± SD) | Reference |
| Hep G2 | Liver Carcinoma | 6.1 ± 0.2 | [16] |
| HCT 116 | Colon Carcinoma | 5.1 ± 0.1 | [16] |
| HeLa | Cervical Cancer | 5.7 ± 0.2 | [16] |
| MCF-7 | Breast Adenocarcinoma | 5.8 ± 0.3 | [16] |
References
- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 2. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Benefits, side effects, and uses of Hericium erinaceus as a supplement: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction Apoptosis of Erinacine A in Human Colorectal Cancer Cells Involving the Expression of TNFR, Fas, and Fas Ligand via the JNK/p300/p50 Signaling Pathway With Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. doaj.org [doaj.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SV [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Assessing (-)-Erinacine E Blood-Brain Barrier Permeability
Topic: Protocol for Assessing (-)-Erinacine E Blood-Brain Barrier Permeability Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom).[1] Like other erinacines, it has garnered interest for its potential neurotrophic activities. For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This protocol provides a comprehensive framework for assessing the BBB permeability of this compound, employing a tiered approach that begins with computational modeling, progresses to in vitro assays, and culminates in in vivo validation. While direct experimental data on the BBB permeability of this compound is limited, studies on structurally related compounds, Erinacine A and Erinacine S, have shown that they can cross the BBB, suggesting that this compound may also possess this capability.[2][3] This protocol will therefore also leverage insights from these related molecules.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for the initial in silico assessment of BBB permeability.
| Property | Value | Source |
| Molecular Formula | C25H36O6 | PubChem |
| Molecular Weight | 432.5 g/mol | PubChem |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Polar Surface Area | 99.4 Ų | PubChem |
Tier 1: In Silico Prediction of BBB Permeability
The initial assessment of BBB permeability can be performed using computational models. These models utilize the physicochemical properties of a compound to predict its ability to cross the BBB.
Protocol for In Silico Prediction
-
Obtain Physicochemical Properties: Utilize the data from Table 1.
-
Utilize Prediction Software: A variety of free and commercial software can be used for this purpose.
-
Free Web-Based Tools:
-
SwissADME: Input the SMILES string of this compound to obtain predictions for BBB permeability, including lipophilicity, water-solubility, and potential for P-glycoprotein (P-gp) substrate binding.
-
LightBBB: A computational prediction model based on LightGBM.[4]
-
LogBB_Pred: A machine learning-based quantitative model to predict the logBB value.[5]
-
-
Commercial Software:
-
Schrödinger Maestro: Employs QikProp for a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) properties prediction, including predicted BBB permeability (logBB).
-
Simulations Plus ADMET Predictor: Provides a suite of models for predicting various ADME properties, including BBB penetration.
-
-
-
Analyze the Results: Compare the predicted values against established thresholds for BBB penetration. Generally, a positive logBB value suggests good BBB permeability. Assess the probability of the compound being a substrate for efflux transporters like P-glycoprotein, as this can significantly limit brain exposure.[6]
Tier 2: In Vitro Assessment of BBB Permeability
In vitro models provide a biological context for assessing BBB permeability and can be used to validate the in silico predictions. The two most common models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cells.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[7][8]
-
Prepare the Donor and Acceptor Plates:
-
The donor plate contains a filter membrane at the bottom of each well.
-
The acceptor plate is a standard 96-well plate.
-
-
Coat the Donor Plate Membrane: Apply a lipid solution (e.g., a mixture of phospholipids mimicking the brain capillary endothelial cell membrane) to the filter of the donor plate and allow the solvent to evaporate.
-
Prepare Solutions:
-
Donor Solution: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.
-
-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = [-ln(1 - CA(t) / Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t)
Where:
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
| Parameter | Description |
| Positive Control | A compound with known high BBB permeability (e.g., Caffeine, Propranolol). |
| Negative Control | A compound with known low BBB permeability (e.g., Atenolol, Lucifer Yellow). |
| Data Analysis | Compare the Pe value of this compound with the controls to classify its permeability. |
Cell-Based Transwell Assay (Caco-2 or MDCK-MDR1)
Cell-based assays provide a more biologically relevant model by incorporating cellular transport mechanisms, including active transport and efflux.[9][10][11] The Caco-2 cell line, although of intestinal origin, is a well-established model for predicting BBB permeability.[12] For assessing the specific role of P-glycoprotein, a Madin-Darby Canine Kidney (MDCK) cell line overexpressing the human MDR1 gene (MDCK-MDR1) is highly suitable.[11]
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on semipermeable Transwell inserts until a confluent monolayer is formed. For Caco-2 cells, this typically takes 21 days.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A high TEER value is indicative of a well-formed barrier. The permeability of a fluorescent marker like Lucifer Yellow can also be assessed.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples from both chambers at different time points using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein.
| Parameter | Description |
| High Permeability Control | Propranolol |
| Low Permeability Control | Atenolol |
| P-gp Substrate Control | Digoxin, Verapamil |
| P-gp Inhibitor (optional) | Verapamil, Cyclosporin A (to confirm P-gp mediated efflux) |
Tier 3: In Vivo Assessment of BBB Permeability
In vivo studies in animal models provide the most definitive evidence of BBB permeability. Brain microdialysis is a powerful technique for measuring the concentration of unbound drug in the brain extracellular fluid.[13][14][15]
Rodent Brain Microdialysis
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or striatum). Allow the animals to recover for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Compound Administration: Administer this compound systemically (e.g., intravenously or orally).
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Blood Sampling: Collect blood samples at corresponding time points.
-
Sample Analysis: Determine the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.
-
Calculate Brain-to-Plasma Ratio (logBB): The ratio of the area under the curve (AUC) for the brain dialysate to the AUC for the plasma provides a measure of BBB penetration.
| Parameter | Description |
| Vehicle Control | Administer the vehicle used to dissolve this compound. |
| Positive Control | A compound with known BBB penetration (e.g., Diazepam). |
| Data Analysis | Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax for both brain and plasma. |
Analytical Method: Quantification of this compound
A sensitive and specific analytical method is essential for accurately quantifying this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
LC-MS/MS Protocol
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile.
-
Brain Tissue: Homogenization followed by liquid-liquid extraction or solid-phase extraction.
-
Dialysate: Direct injection may be possible, or a simple dilution.
-
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Parent Ion: The protonated molecule [M+H]+ of this compound.
-
Product Ions: Characteristic fragment ions of this compound.
-
-
Quantification: Use a stable isotope-labeled internal standard or a structurally similar compound for accurate quantification. Construct a calibration curve using standards prepared in the appropriate biological matrix.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 2: Summary of In Silico BBB Permeability Predictions for this compound
| Prediction Tool | Predicted logBB | P-gp Substrate Prediction |
|---|---|---|
| SwissADME | ||
| LightBBB |
| LogBB_Pred | | |
Table 3: In Vitro Permeability Data for this compound
| Assay | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio |
|---|---|---|---|
| Caco-2 | |||
| MDCK-MDR1 |
| PAMPA-BBB (Pe) | | N/A | N/A |
Table 4: In Vivo Pharmacokinetic Parameters of this compound
| Compartment | AUC0-t (ng*h/mL) | Cmax (ng/mL) | Tmax (h) |
|---|---|---|---|
| Plasma | |||
| Brain ECF |
| Brain/Plasma Ratio (AUCbrain/AUCplasma) | |
Visualization of Experimental Workflow
Caption: Tiered approach for assessing this compound BBB permeability.
Potential Signaling Pathways Modulated by Erinacines
While the direct impact of this compound on signaling pathways related to BBB transport is not yet elucidated, other erinacines have been shown to modulate pathways associated with neuroprotection and neurogenesis. For instance, Erinacine A has been reported to stimulate nerve growth factor (NGF) synthesis. It is important to note that these pathways are related to the pharmacological effects of the compounds within the CNS rather than their transport across the BBB.
Caption: Simplified signaling cascade potentially activated by erinacines.
References
- 1. This compound | C25H36O6 | CID 11743545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. enamine.net [enamine.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. bioivt.com [bioivt.com]
- 12. estudogeral.uc.pt [estudogeral.uc.pt]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 15. buczynski-gregus.com [buczynski-gregus.com]
Application Notes & Protocols: Designing Preclinical Experiments to Evaluate (-)-Erinacine E Efficacy in Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction Neuropathic pain, a chronic condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Existing treatments often provide limited relief and can have substantial side effects, highlighting the urgent need for novel, non-addictive therapies.[1][2] (-)-Erinacine E, a natural diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising candidate.[3] It is a known kappa opioid receptor agonist, and related erinacine compounds are potent stimulators of Nerve Growth Factor (NGF) synthesis.[3][4][5] This dual mechanism suggests a potential to not only alleviate pain symptoms but also to promote nerve regeneration and address the underlying pathology.
This document provides a comprehensive guide for designing and executing preclinical experiments to rigorously test the efficacy of this compound in a rodent model of neuropathic pain. It includes an overarching experimental workflow, detailed protocols for key procedures, and templates for data presentation.
Overall Experimental Design & Workflow
The proposed research plan integrates in vivo behavioral studies with ex vivo molecular analyses to provide a robust assessment of this compound's therapeutic potential. The workflow is designed to first establish its efficacy in alleviating pain-like behaviors and then to investigate the underlying cellular and molecular mechanisms.
Detailed Experimental Protocols
Protocol 1: Spared Nerve Injury (SNI) Model of Neuropathic Pain
The Spared Nerve Injury (SNI) model is a widely used surgical mononeuropathy model that produces consistent and long-lasting pain-like behaviors.[1][6][7] It involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[7]
Materials:
-
Adult Male Sprague-Dawley rats (200-250g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical scissors, fine forceps, wound clips
-
Sterile saline
-
70% Ethanol
-
Post-operative analgesic (e.g., Carprofen)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol.
-
Incision: Make a small skin incision over the mid-thigh region to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate each nerve with a 5-0 silk suture and perform a transection distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.
-
Closure: Ensure the sural nerve remains untouched and undamaged. Suture the muscle layer and close the skin incision with wound clips.
-
Sham Surgery: For the sham control group, perform the same procedure to expose the sciatic nerve without any ligation or transection.
-
Post-operative Care: Administer a post-operative analgesic as per IACUC guidelines. Monitor the animals for signs of distress, infection, and autotomy. Allow animals to recover for 7-14 days for neuropathic pain symptoms to fully develop.[1]
Protocol 2: Assessment of Pain-like Behaviors
Behavioral testing should be performed at baseline (before surgery), post-surgically to confirm neuropathy, and at regular intervals following treatment.
A. Mechanical Allodynia (von Frey Test) This test measures sensitivity to a normally non-painful mechanical stimulus.[8]
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform with transparent enclosures
Procedure:
-
Acclimatization: Place the animal in an individual enclosure on the wire mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Stimulation: Apply von Frey filaments to the lateral plantar surface of the ipsilateral (injured) hind paw, in ascending order of force.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). The testing should begin with a filament near the expected threshold. If the animal withdraws, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
Data Recording: Record the filament force that represents the 50% PWT.
B. Thermal Hyperalgesia (Hargreaves Test) This test measures sensitivity to a noxious thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor enclosures
Procedure:
-
Acclimatization: Place the animal in an enclosure on the glass floor of the apparatus and allow it to acclimate for 15-20 minutes.
-
Stimulation: Position the radiant heat source beneath the plantar surface of the ipsilateral hind paw and activate the beam. A timer will start automatically.
-
Response: The timer stops when the animal withdraws its paw.
-
Cut-off: A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Data Recording: Record the paw withdrawal latency (PWL) in seconds. Repeat the measurement 3-5 times with at least 5 minutes between trials and average the results.
Protocol 3: Western Blot Analysis for Mechanistic Markers
Materials:
-
Protein lysis buffer (RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-Iba1, anti-GFAP, anti-NGF, anti-TrkA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Homogenization: Homogenize collected spinal cord and DRG tissues in ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH).
Hypothesized Signaling Pathway of this compound
This compound is hypothesized to exert its analgesic effects through a combination of pathways. As a kappa opioid receptor (KOR) agonist, it can directly inhibit nociceptive signaling.[3][5] Additionally, its potential to stimulate NGF synthesis can activate TrkA receptor signaling, promoting neuronal survival and plasticity, which may counteract the maladaptive changes that maintain neuropathic pain.[4][9][10]
Interrelation of Experimental Approaches
The combination of behavioral and molecular experiments is crucial for a comprehensive evaluation. Behavioral tests provide the primary evidence of efficacy, while molecular assays elucidate the mechanisms responsible for these effects, validating the proposed signaling pathways.
Data Presentation
Quantitative data should be organized into clear, structured tables to facilitate comparison between experimental groups and over time.
Table 1: Mechanical Allodynia - 50% Paw Withdrawal Threshold (g)
| Group | Baseline | Post-SNI (Day 7) | Treatment Day 7 | Treatment Day 14 |
|---|---|---|---|---|
| Sham + Vehicle | ||||
| SNI + Vehicle | ||||
| SNI + Erinacine E (Low Dose) | ||||
| SNI + Erinacine E (High Dose) | ||||
| SNI + Pregabalin |
Data presented as Mean ± SEM.
Table 2: Thermal Hyperalgesia - Paw Withdrawal Latency (s)
| Group | Baseline | Post-SNI (Day 7) | Treatment Day 7 | Treatment Day 14 |
|---|---|---|---|---|
| Sham + Vehicle | ||||
| SNI + Vehicle | ||||
| SNI + Erinacine E (Low Dose) | ||||
| SNI + Erinacine E (High Dose) | ||||
| SNI + Pregabalin |
Data presented as Mean ± SEM.
Table 3: Protein Expression in Lumbar Spinal Cord (Relative Optical Density)
| Group | p-ERK / ERK | Iba1 / GAPDH | GFAP / GAPDH | NGF / GAPDH |
|---|---|---|---|---|
| Sham + Vehicle | ||||
| SNI + Vehicle | ||||
| SNI + Erinacine E (Low Dose) | ||||
| SNI + Erinacine E (High Dose) | ||||
| SNI + Pregabalin |
Data presented as Mean ± SEM, normalized to Sham controls.
References
- 1. criver.com [criver.com]
- 2. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erinacine - Wikipedia [en.wikipedia.org]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. ojs.wiserpub.com [ojs.wiserpub.com]
- 6. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 7. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 8. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing (-)-Erinacine E for Kappa Opioid Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Erinacine E, a natural compound isolated from the fermentation broth of the basidiomycete Hericium ramosum, has been identified as a selective agonist for the kappa opioid receptor (KOR).[1][2] The KOR, a G protein-coupled receptor (GPCR), is a critical modulator of various physiological processes, including nociception, mood, and addiction. The selectivity of this compound for the KOR over other opioid receptor subtypes makes it a valuable pharmacological tool for investigating the specific roles and signaling pathways of this receptor. These application notes provide a summary of the known pharmacological properties of this compound and detailed protocols for its use in studying KOR signaling.
Pharmacological Profile of this compound
This compound exhibits a distinct pharmacological profile characterized by its selective binding and activation of the KOR.
Binding Affinity and Selectivity
Radioligand binding assays have demonstrated that this compound is a potent and selective inhibitor of ligand binding to the KOR. It displays significantly lower affinity for the mu (µ) and delta (δ) opioid receptors, highlighting its utility as a KOR-selective compound.
| Receptor Subtype | IC50 (µM) | Reference |
| Kappa (κ) | 0.8 | [1][2] |
| Mu (µ) | >200 | [1][2] |
| Delta (δ) | >200 | [1][2] |
Functional Activity
Functional assays have confirmed that this compound acts as an agonist at the KOR. In an electrically-stimulated rabbit vas deferens preparation, a classic model for assessing KOR agonist activity, this compound suppressed twitch responses. This effect was reversible by the selective KOR antagonist nor-binaltorphimine, confirming its agonist action at the KOR.
| Assay | ED50 (µM) | Reference |
| Rabbit Vas Deferens Twitch Suppression | 14 | [1][2] |
KOR Signaling Pathways
Activation of the KOR by an agonist like this compound initiates a cascade of intracellular signaling events. The KOR primarily couples to inhibitory G proteins (Gi/o), leading to the modulation of various downstream effectors. Understanding these pathways is crucial for elucidating the physiological and pharmacological effects of this compound.
Experimental Protocols
The following protocols provide detailed methodologies to investigate the effects of this compound on key aspects of KOR signaling.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the KOR.
Materials:
-
Cell membranes expressing KOR (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]U69,593)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., unlabeled U69,593)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or a saturating concentration of a non-specific competitor (for non-specific binding).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of Gi/o proteins coupled to the KOR upon agonist binding.
Materials:
-
Cell membranes expressing KOR
-
[³⁵S]GTPγS
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
Non-specific binding control (e.g., unlabeled GTPγS)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate cell membranes with GDP on ice.
-
In a 96-well plate, add the pre-incubated membranes, [³⁵S]GTPγS, and either this compound, assay buffer (for basal binding), or a saturating concentration of a non-specific competitor.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity of the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration and fit the data to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation.
Materials:
-
Cells expressing KOR (e.g., CHO or HEK293 cells)
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells and incubate for a short period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration to determine the IC50 value.
Intracellular Calcium Mobilization Assay
While KOR primarily couples to Gi/o, it can also modulate intracellular calcium levels, often through the βγ subunits of the G protein.
Materials:
-
Cells co-expressing KOR and a promiscuous G protein (e.g., Gα16) or a calcium-coupled reporter
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence using a plate reader.
-
Inject varying concentrations of this compound into the wells and immediately measure the change in fluorescence over time.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and signaling.
Materials:
-
Cells co-expressing KOR fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.
-
This compound
-
Substrate for the reporter enzyme
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed the engineered cells in a 96-well plate.
-
Add varying concentrations of this compound to the cells and incubate.
-
Add the substrate for the reporter enzyme.
-
Measure the luminescence or fluorescence signal.
-
Plot the signal against the logarithm of the this compound concentration to determine the EC50 and Emax for β-arrestin recruitment.
MAPK Activation Assay (Western Blotting)
This protocol determines the ability of this compound to induce the phosphorylation of key MAPK pathway proteins like ERK1/2, p38, and JNK.
Materials:
-
Cells expressing KOR
-
This compound
-
Cell lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total ERK1/2, p38, and JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the MAPK to normalize the data.
-
Quantify the band intensities to determine the fold-change in phosphorylation relative to untreated controls.
Conclusion
This compound is a valuable and selective tool for the investigation of KOR signaling. The data presented in these application notes, along with the detailed experimental protocols, provide a solid foundation for researchers to explore the intricate mechanisms of KOR activation and its downstream consequences. By utilizing these methodologies, scientists can further elucidate the role of the KOR in health and disease, and potentially identify new therapeutic targets.
References
Application Notes and Protocols for Electrophysiological Studies of (-)-Erinacine E on Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques for characterizing the effects of (-)-Erinacine E, a compound with known neuroprotective properties, on neuronal function. The following protocols are designed for researchers in neuroscience, pharmacology, and drug development to investigate the compound's mechanism of action at the cellular and network level.
Introduction to this compound
This compound, a natural compound isolated from the mushroom Hericium erinaceus, has garnered significant interest for its potential therapeutic applications in neurological disorders.[1] Preliminary studies suggest that this compound exhibits strong and selective agonistic activity on κ-opioid receptors (KORs).[1] KOR activation is known to modulate neuronal excitability, neurotransmitter release, and synaptic plasticity, making electrophysiological investigations crucial for elucidating the precise effects of this compound on neurons.
Application Note 1: Whole-Cell Patch-Clamp Electrophysiology to Investigate the Effects of this compound on Intrinsic Neuronal Excitability
This protocol is designed to assess how this compound modulates the intrinsic firing properties of individual neurons. The patch-clamp technique is the gold standard for high-fidelity recording of a neuron's electrical activity.[2][3]
Experimental Objective
To determine the effect of this compound on key parameters of neuronal excitability, including resting membrane potential, action potential threshold, firing frequency, and input resistance.
Experimental Protocol
1. Cell Preparation:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) or use acute brain slices from rodents.
-
For primary cultures, plate neurons on coverslips coated with an appropriate substrate (e.g., poly-D-lysine).
-
For brain slices, prepare 300 µm thick slices using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
2. Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Continuously bubble with 95% O2 / 5% CO2.[2]
-
Internal Solution (for patch pipette): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, and 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[2]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in aCSF on the day of the experiment.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage, continuously superfused with oxygenated aCSF.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[4]
-
Switch to current-clamp mode to record the membrane potential.
-
Establish a stable baseline recording for 5-10 minutes.
-
Apply this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) via the superfusion system.
-
Record changes in resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials and assess changes in firing frequency and threshold.
-
Inject a hyperpolarizing current step to measure input resistance.
-
After recording the effects, perform a washout with aCSF to check for reversibility.
Data Presentation
| Parameter | Control | 100 nM this compound | 1 µM this compound | 10 µM this compound | Washout |
| Resting Membrane Potential (mV) | -65.2 ± 2.1 | -68.5 ± 2.3 | -72.1 ± 2.5** | -75.8 ± 2.8*** | -66.1 ± 2.2 |
| Action Potential Threshold (mV) | -45.3 ± 1.5 | -43.8 ± 1.6 | -42.1 ± 1.4 | -40.5 ± 1.7 | -44.9 ± 1.5 |
| Firing Frequency (Hz) at 100 pA | 15.4 ± 3.2 | 12.1 ± 2.9 | 8.7 ± 2.5 | 5.2 ± 2.1** | 14.8 ± 3.1 |
| Input Resistance (MΩ) | 250.6 ± 25.1 | 235.4 ± 23.8 | 210.9 ± 21.5 | 185.3 ± 19.7** | 245.7 ± 24.3 |
Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. Statistical significance denoted by asterisks (p<0.05, **p<0.01, **p<0.001) compared to control.
Application Note 2: Multi-Electrode Array (MEA) Analysis to Profile Network-Level Effects of this compound
MEA technology allows for the non-invasive, long-term recording of spontaneous electrical activity from neuronal networks cultured on a grid of electrodes.[5][6] This approach is ideal for assessing the impact of this compound on network excitability, synchrony, and bursting behavior.
Experimental Objective
To characterize the dose-dependent effects of this compound on spontaneous neuronal network activity, including mean firing rate, burst frequency, and network synchrony.
Experimental Protocol
1. Cell Culture on MEAs:
-
Use commercially available MEA plates with embedded electrodes.
-
Plate primary cortical or hippocampal neurons at a suitable density to form a synaptically connected network over 2-3 weeks in vitro.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
2. Recording Procedure:
-
Place the MEA plate in the recording system and allow the culture to acclimate for at least 10 minutes.
-
Record baseline spontaneous activity for 20-30 minutes.
-
Apply this compound at increasing concentrations (e.g., 100 nM, 1 µM, 10 µM) to the culture medium.
-
Record for 20-30 minutes after each application to allow for the drug effect to stabilize.
-
Perform a washout by replacing the medium with fresh, drug-free medium and record for another 20-30 minutes.
3. Data Analysis:
-
Use the MEA system's software to detect spikes and bursts from each electrode.
-
Calculate key network parameters, including:
-
Mean Firing Rate (MFR): The average number of spikes per second across all active electrodes.
-
Burst Frequency: The number of bursts per minute.
-
Network Synchrony Index: A measure of how correlated the firing is across different electrodes in the network.
-
Data Presentation
| Parameter | Control | 100 nM this compound | 1 µM this compound | 10 µM this compound | Washout |
| Mean Firing Rate (Hz) | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.9 ± 0.2** | 0.8 ± 0.1*** | 3.3 ± 0.4 |
| Burst Frequency (bursts/min) | 8.2 ± 1.1 | 6.5 ± 0.9 | 4.1 ± 0.7 | 2.3 ± 0.5 | 7.9 ± 1.0 |
| Network Synchrony Index | 0.65 ± 0.05 | 0.58 ± 0.04 | 0.45 ± 0.03* | 0.32 ± 0.02 | 0.63 ± 0.05 |
Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. Statistical significance denoted by asterisks (p<0.05, **p<0.01, **p<0.001) compared to control.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound via κ-opioid receptor activation.
Experimental Workflows
Caption: Workflow for whole-cell patch-clamp experiments.
Caption: Workflow for multi-electrode array (MEA) experiments.
References
- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 2. axolbio.com [axolbio.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. Multielectrode Arrays for Functional Phenotyping of Neurons from Induced Pluripotent Stem Cell Models of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of (-)-Erinacine E in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (-)-Erinacine E in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a cyathane diterpenoid, is primarily influenced by temperature, pH, light exposure, and the type of solvent used. Prolonged exposure to high temperatures, acidic or alkaline conditions, and UV light can lead to degradation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term storage and immediate use, high-purity aprotic solvents such as DMSO, acetonitrile, or ethyl acetate are recommended. For long-term storage, it is advisable to store this compound as a lyophilized powder at -20°C or below, protected from light. If a stock solution is necessary for long-term storage, anhydrous aprotic solvents are preferable. While ethanol can be used for extraction and short-term handling, aqueous and other protic solvents may lead to degradation over time.
Q3: How should I handle this compound solutions during my experiments to minimize degradation?
A3: To minimize degradation, it is recommended to:
-
Prepare fresh solutions for each experiment whenever possible.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or covering the containers with aluminum foil.
-
Maintain a neutral pH for aqueous buffers if they must be used for short durations.
-
Work with solutions on ice when possible to minimize thermal degradation.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on its isomer, Erinacine A, have shown that cyathane diterpenoids can be susceptible to hydrolysis under acidic or basic conditions, as well as oxidation. Degradation can lead to the formation of various isomers and oxidation products.
Q5: What are the optimal storage conditions for lyophilized this compound?
A5: Lyophilized this compound should be stored in a tightly sealed container at -20°C or lower, protected from moisture and light. Under these conditions, the compound is expected to be stable for an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of bioactivity. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment from a lyophilized powder. If using a stock solution, verify its integrity using a stability-indicating analytical method such as HPLC-UV. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | Review solution preparation and storage procedures. Ensure the use of high-purity solvents and protection from light and extreme temperatures. Characterize the unknown peaks using mass spectrometry to identify potential degradation products. |
| Precipitation of this compound in aqueous buffers. | Low solubility of this compound in aqueous media. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Stability Data
While specific quantitative stability data for this compound is limited, the following table summarizes stability data for its isomer, Erinacine A, which may serve as a useful reference. Given that this compound and Erinacine A are isomers with the same molecular formula (C₂₅H₃₆O₆), they may exhibit similar stability profiles. However, researchers should validate the stability of this compound for their specific experimental conditions.
Table 1: Stability of Erinacine A in Biological Matrices
| Matrix | Temperature | Duration | Result |
| Rat Plasma | 37°C | 4 hours | No significant degradation observed. |
| Rat Tissue Homogenates | 37°C | 4 hours | No significant degradation observed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO (or another suitable aprotic solvent) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This method is adapted from established procedures for analyzing erinacines and can be used to assess the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:
-
0-5 min: 70% Acetonitrile
-
5-8 min: 70-100% Acetonitrile
-
8-11 min: 100% Acetonitrile
-
11-12 min: 100-70% Acetonitrile
-
12-15 min: 70% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm, where erinacines show strong absorbance.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare samples of this compound in the desired solution and at the desired concentration.
-
At specified time points, withdraw an aliquot of the sample.
-
If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the detector.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
Preventing degradation of (-)-Erinacine E during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (-)-Erinacine E during storage.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound has changed color. Is it degraded?
A change in the color of your solution can be an indicator of degradation. Purity should be assessed immediately using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the discolored solution to a freshly prepared standard solution to identify any new peaks that may correspond to degradation products and to quantify the remaining this compound.
Q2: I observe a decrease in the expected biological activity of my this compound sample. What could be the cause?
A loss of biological activity is a strong indicator of chemical degradation. The structure of this compound is crucial for its neuroprotective effects, and any alteration can lead to a reduction or loss of function. We recommend verifying the purity and integrity of your sample by HPLC and mass spectrometry (MS).
Q3: What are the primary factors that can cause the degradation of this compound?
Based on studies of similar compounds, the primary factors contributing to the degradation of diterpenoids like this compound include:
-
Temperature: Elevated temperatures can accelerate degradation. One study on erinacine extraction noted a decline in yield at temperatures above 70°C, suggesting thermal instability.[1]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
pH: Highly acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
Troubleshooting Common Problems
| Problem | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Sample degradation. | 1. Prepare a fresh stock solution from a new vial of this compound. 2. Re-analyze both the old and new solutions. 3. If the new solution shows a single peak, the original sample has likely degraded. Review your storage conditions. |
| Precipitate formation in the stock solution | Poor solubility or degradation leading to insoluble byproducts. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If it does not, filter the solution and analyze the filtrate for the concentration of this compound. 3. Consider preparing fresh solutions at a lower concentration or in a different solvent. |
| Inconsistent experimental results | Degradation of this compound leading to variable concentrations. | 1. Always use freshly prepared solutions for critical experiments. 2. If using a stock solution over time, regularly check its purity by HPLC. 3. Ensure consistent and appropriate storage of all aliquots. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH (e.g., pH 3, 7, 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to different stress conditions:
-
Temperature: Store vials at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose vials to UV light and fluorescent light, while keeping control samples in the dark.
-
pH: Dilute the stock solution in buffers of different pH values.
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the aliquots by HPLC. A general method for erinacines involves a C18 column with a mobile phase of acetonitrile and water.[2][3][4] Detection is typically performed using a UV detector.
-
Data Analysis: Quantify the peak area of this compound at each time point and for each condition. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Protocol 2: Preparation and Storage of this compound Stock Solutions
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., ethanol, DMSO, or acetonitrile)
-
Amber glass vials with tight-fitting caps
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile environment.
-
Dissolving: Dissolve the solid in the chosen anhydrous solvent to the desired concentration.
-
Inert Atmosphere: If possible, flush the headspace of the vial with an inert gas to displace oxygen.
-
Storage: Store the stock solution at -20°C or -80°C in the dark.
-
Aliquoting: For frequent use, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
While specific quantitative data on the degradation of this compound is limited in the public domain, the following table provides a general guideline for storage conditions based on information for Erinacine A and general principles for diterpenoids.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Condition | Atmosphere | Recommended Container |
| Solid | -20°C or below | Dark | Inert gas (optional) | Tightly sealed amber vial |
| In Solution | -20°C or -80°C | Dark | Inert gas | Tightly sealed amber vial |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound stimulates NGF synthesis, activating neuroprotective signaling pathways.
References
Addressing solubility issues of (-)-Erinacine E in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of (-)-Erinacine E in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What is the likely cause?
A2: The primary cause is the inherent low aqueous solubility of the compound. Direct addition of solid this compound to aqueous media will likely lead to these issues. It is crucial to use an appropriate solvent system to first dissolve the compound before preparing aqueous working solutions.
Q3: What solvents are recommended for dissolving this compound?
A3: Based on data for structurally similar erinacines, organic solvents are necessary to dissolve this compound. The following solvents have been successfully used for related compounds and are recommended for creating stock solutions:
-
Ethanol: A stock solution of Erinacine A has been prepared in 70% ethanol.[3]
-
Dimethyl Sulfoxide (DMSO): DMSO is another common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.
-
Methanol: Used for preparing stock solutions of Erinacine A for analytical purposes.[4]
Q4: How can I prepare a working solution of this compound in my cell culture medium?
A4: To prepare a working solution for cell culture, it is recommended to first create a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be serially diluted into the cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of the organic solvent in the medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A5: For in vivo applications, especially for oral administration, this compound can be administered as part of an enriched mycelial extract.[4] For intravenous administration, a common approach for poorly soluble compounds is to dissolve them in a biocompatible organic solvent like DMSO, which can then be further diluted for injection, though careful consideration of the final DMSO concentration is necessary to avoid toxicity.[2] Other advanced formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles could be explored but would require specific formulation development.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent concentration may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., ethanol, DMSO) in the final solution, being mindful of its compatibility with the experimental system. 3. Consider using a different co-solvent or a combination of co-solvents. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of the compound. Degradation of the compound in the experimental medium. | 1. Ensure complete dissolution of the stock solution before preparing working solutions. Vortexing or gentle warming may aid dissolution. 2. Prepare fresh working solutions for each experiment. 3. Include solubility and stability checks as part of your experimental validation. |
| Cell toxicity observed at expected non-toxic concentrations. | The toxicity may be due to the organic solvent used for the stock solution rather than this compound itself. | 1. Run a vehicle control experiment with the same final concentration of the organic solvent to assess its toxicity. 2. Reduce the final concentration of the organic solvent in the working solution to a non-toxic level (typically <0.1% for DMSO). |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
Procedure:
-
Aseptically weigh out the required amount of this compound. The molecular weight of this compound is 432.55 g/mol . For 1 mL of a 10 mM stock solution, you will need 4.326 mg.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO as the highest concentration of this compound used.
Signaling Pathways and Experimental Workflows
Erinacines have been shown to modulate several key signaling pathways involved in neuroprotection and anti-inflammatory responses. While the specific pathways for this compound are still under investigation, the following diagrams illustrate the generally understood mechanisms for this class of compounds.
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. CN104497059A - Efficient extraction method of total erinacine in hericium erinaceus mycelium - Google Patents [patents.google.com]
- 2. Absolute Bioavailability, Tissue Distribution, and Excretion of Erinacine S in Hericium erinaceus Mycelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipv.it [iris.unipv.it]
- 4. mdpi.com [mdpi.com]
Optimizing culture conditions to increase (-)-Erinacine E production in Hericium erinaceus
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing culture conditions for (-)-Erinacine E and other erinacine production in Hericium erinaceus.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Q1: My Hericium erinaceus culture is showing slow or no mycelial growth. What could be the issue?
A1: Poor mycelial growth can stem from several factors related to your culture media and conditions.
-
Suboptimal Medium: The nutritional composition is critical. H. erinaceus grows well on a variety of media, but some are better than others for biomass production. Modified Potato Dextrose Broth (mPDB) has been shown to be highly effective.[1] Ensure your medium contains adequate carbon (e.g., glucose) and nitrogen (e.g., peptone, yeast extract) sources.[2]
-
Incorrect Temperature: The optimal temperature for mycelial growth is around 25°C.[3] Temperatures that are too high (e.g., 30°C) or too low can significantly slow down or inhibit growth.[3]
-
Inappropriate pH: The pH of the culture medium affects nutrient uptake and enzyme activity. An initial pH between 5.7 and 6.0 is generally favorable for mycelial growth.[1][2]
-
Contamination: Bacterial or fungal contamination can outcompete H. erinaceus for nutrients and inhibit its growth. Always use sterile techniques and check cultures for signs of contamination.
Q2: I have achieved high mycelial biomass, but the Erinacine E production is low or undetectable. Why is this happening?
A2: High biomass does not always correlate with high secondary metabolite production. Erinacine biosynthesis is complex and influenced by specific nutritional and environmental cues.
-
Culture Type: Erinacines are typically found only in the mycelia, not the fruiting body.[4] Furthermore, solid-state cultivation can lead to a much higher specific yield (mg of erinacine per g of biomass) compared to submerged culture.[3][5] If you are using submerged culture for biomass, consider switching to a solid-state fermentation for enhanced secondary metabolite production.
-
Nutrient Limitation/Excess: The biosynthesis of erinacines, which are diterpenoids, can be triggered by specific nutrient stress or the presence of precursors.
-
Carbon-to-Nitrogen (C/N) Ratio: While not always a determining factor for synthesis, the C/N ratio can influence overall metabolism. Experiment with different ratios.[6]
-
Precursor Availability: The erinacine backbone is derived from the terpenoid pathway. Ensure the medium provides the basic building blocks.
-
-
Lack of Inducers: Certain minerals can act as co-factors or signaling molecules that upregulate the biosynthetic pathway.
-
Incorrect Timing of Harvest: Erinacine production varies over the cultivation period. The optimal time for harvest in a bioreactor has been noted as eight days for Erinacine A.[5] Create a time-course experiment to determine the peak production window for your specific conditions.
Q3: Should I use submerged or solid-state fermentation for Erinacine production?
A3: The choice depends on your primary goal.
-
Submerged Fermentation: This method is ideal for rapidly producing large and uniform quantities of mycelial biomass.[7] It is easier to control parameters like pH and temperature and is more suitable for industrial scale-up. However, the specific yield of erinacines may be lower.[3][5]
-
Solid-State Fermentation: This method often yields a significantly higher concentration of erinacines per gram of biomass.[3][8] It simulates the natural growing conditions of the fungus.[8] Suitable substrates include corn kernels, millet, and sawdust mixtures.[3][9] However, it can be harder to control and scale up.
Q4: How can I optimize my culture medium to specifically enhance this compound production?
A4: While most literature focuses on Erinacine A or C, the principles for optimizing cyathane diterpenoid production are broadly applicable. A systematic approach is recommended.
-
Start with a Proven Basal Medium: A medium containing glucose (approx. 70 g/L), a nitrogen source like casein peptone (approx. 11 g/L), and key minerals is a strong starting point.[5]
-
One-Factor-at-a-Time (OFAT) Optimization: Individually test the effect of varying the concentration of key components:
-
Statistical Design of Experiments (DoE): After identifying key factors with OFAT, use a response surface methodology (RSM) to find the optimal combination of concentrations. This was used to find the optimal medium for Erinacine A: glucose 69.87 g/L, casein peptone 11.17 g/L, NaCl 1.45 g/L, and ZnSO₄ 55.24 mg/L.[5]
Data & Experimental Parameters
Table 1: Comparison of Optimal Media Composition for Erinacine Production
| Component | Optimized for Erinacine A (Submerged)[5] | Optimized for Erinacine C (Submerged)[6] | Base for High-Yield Solid-State[3][8] |
| Primary Carbon Source | Glucose (69.87 g/L) | Oatmeal (5.0 g/L) | Corn Kernel Powder (<2.38 mm) |
| Primary Nitrogen Source | Casein Peptone (11.17 g/L) | Edamin® K (0.5 g/L) | Tryptone (5 mg/g substrate) |
| Key Mineral 1 | ZnSO₄ (55.24 mg/L) | - | ZnSO₄·7H₂O (10 mM) |
| Key Mineral 2 | NaCl (1.45 g/L) | - | NaCl (10 mM) |
| Buffer/pH Control | Initial pH 4.5 | HEPES (100 mM), pH 7.5 | CaCO₃ (1.5 g/L) |
| Phosphate Source | KH₂PO₄ (1.0 g/L) | - | - |
| Reported Yield | 192 mg/L Erinacine A | 2.73 g/L Erinacine C | 165.36 mg/g Erinacine A |
Table 2: Effect of Additives in Solid-State Cultivation (Corn Kernel Substrate)[3]
| Additive | Concentration | Mycelial Biomass (mg/g substrate) | Specific Yield of Erinacine A (mg/g DW) |
| Control | - | 60.50 | 60.15 |
| Tryptone | 5 mg/g | 80.56 | ~75 |
| NaCl | 10 mM | ~70 | 120.97 |
| NaCl | 40 mM | 87.38 | Very Low |
| ZnSO₄·7H₂O | 10 mM | 50.24 | 165.36 |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Submerged or Solid-State Fermentation
-
Strain Maintenance: Maintain the Hericium erinaceus strain on Potato Dextrose Agar (PDA) plates at 24-25°C, subculturing every 14-20 days.[3][9]
-
Inoculum Suspension: Aseptically cut 3-4 pieces (approx. 4 cm²) of mycelia from a fully colonized 10-day-old PDA plate.[3]
-
Homogenization: Transfer the mycelial pieces to a sterile bottle containing 40 mL of distilled water. Homogenize briefly (e.g., 8 times for 1 second each) to create a uniform suspension.[8]
-
Seed Culture Growth: Inoculate 100 mL of sterile seed medium with 10 mL of the homogenized suspension.[8]
-
Seed Medium Example (g/L): Glucose 4, Peptone 1, Yeast Extract 0.2, MgSO₄·7H₂O 0.1, KH₂PO₄ 0.05.[8]
-
-
Incubation: Incubate the seed culture in a rotary shaker at 25°C and 100 rpm for 7 days.[3][8] This culture is now ready to inoculate your main fermentation.
Protocol 2: Submerged Fermentation in Shake Flasks
-
Medium Preparation: Prepare the desired liquid medium (see Table 1 for examples) in Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculation: Inoculate the sterile liquid medium with the seed culture at a v/v ratio of 1:10 (e.g., 25 mL seed culture into 250 mL main culture).[3]
-
Incubation: Incubate the flasks on a rotary shaker at 25°C and 100 rpm for 8-20 days.[3][5] The optimal duration should be determined experimentally.
-
Harvesting: Separate the mycelial biomass from the culture broth by filtration (e.g., using cheesecloth or a vacuum filter). Wash the biomass with deionized water.[3]
-
Drying: Dry the biomass in an oven at 50°C for 5 days or by lyophilization to determine the cell dry weight (DW).[3]
Protocol 3: Erinacine Extraction from Mycelial Biomass
This protocol is adapted from methods used for Erinacine A and can be used as a starting point.[3][8]
-
Preparation: Use dried mycelial biomass, ground into a fine powder with a mortar and pestle.
-
Initial Extraction: Add 1 gram of the dried powder to 75 mL of 95% ethanol.
-
Ultrasonication: Extract the sample using an ultrasonic bath for 1 hour.
-
Clarification: Centrifuge the extract at 9,000 x g for 10 minutes, followed by filtration through a 0.22 µm filter to remove any remaining solids.
-
Concentration: Concentrate the filtered extract under vacuum to remove the ethanol.
-
Solvent Partitioning: Re-dissolve the dried extract in 8 mL of ethyl acetate. Add 2 mL of deionized water and mix thoroughly (e.g., 20 minutes in an ultrasonic bath).
-
Final Preparation: Collect the upper ethyl acetate layer. This layer contains the erinacines and is now ready for analysis by HPLC.
Visualizations: Workflows and Pathways
Experimental Workflow for Optimization
Caption: Workflow for optimizing Erinacine E production.
Simplified Biosynthetic Pathway of Erinacines
Caption: Simplified proposed biosynthetic pathway for Erinacines.
Troubleshooting Logic for Low Erinacine Yield
Caption: Troubleshooting flowchart for low Erinacine production.
References
- 1. agribiop.com [agribiop.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. researchgate.net [researchgate.net]
- 6. Erinacine C: A novel approach to produce the secondary metabolite by submerged cultivation of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hericium erinaceus - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Purification of Synthesized (-)-Erinacine E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetically derived (-)-Erinacine E.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, reagents from the final synthetic steps, and structurally related byproducts such as diastereomers or epimers formed during the synthesis. Given the complexity of the molecule, side-products from the crucial intramolecular aldol reaction are also a possibility.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Multi-dimensional chromatography is a highly effective strategy. This typically involves an initial separation using normal-phase flash chromatography followed by a polishing step with semi-preparative reversed-phase high-performance liquid chromatography (HPLC).[1][2] This orthogonal approach is adept at removing closely related impurities.[1] High-Speed Counter-Current Chromatography (HSCCC) has also proven effective for purifying the structurally similar Erinacine A and can be adapted for this compound.[3][4]
Q3: How can I confirm the purity and identity of my final this compound product?
A3: A combination of analytical techniques is recommended. High-performance liquid chromatography with a charged aerosol detector (CAD) or a UV detector can be used to determine chromatographic purity.[1][3] To confirm the identity of the compound, high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) are powerful tools.[1][3]
Q4: What is a suitable solvent for dissolving crude this compound before purification?
A4: For reversed-phase chromatography, a mixture of methanol and water is often a good starting point for dissolving the crude product. For normal-phase chromatography, the crude product can be dissolved in a small amount of a solvent compatible with the mobile phase, such as a mixture of ethyl acetate and n-hexane.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Chromatography | 1. Irreversible adsorption onto the stationary phase. 2. Decomposition of the compound on the column. 3. Inappropriate solvent selection for elution. | 1. For silica gel chromatography, consider deactivating the silica with a small percentage of a polar solvent like triethylamine in the mobile phase. 2. Ensure the compound is stable to the solvents and stationary phase being used. Consider alternative chromatographic methods if instability is suspected. 3. Perform small-scale solvent scouting to optimize the elution of your compound. |
| Co-elution of Impurities | 1. Insufficient resolution of the chromatographic method. 2. Impurities have very similar polarity to this compound. | 1. Optimize the mobile phase gradient and flow rate. 2. Employ an orthogonal chromatographic technique. For example, if normal-phase chromatography fails to separate an impurity, try reversed-phase or HSCCC. |
| Peak Tailing in HPLC | 1. Overloading of the column. 2. Secondary interactions between the analyte and the stationary phase. 3. The presence of acidic or basic sites on the stationary phase. | 1. Reduce the amount of sample injected onto the column. 2. Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid for reversed-phase chromatography. 3. Use an end-capped column to minimize interactions with residual silanol groups. |
| Inconsistent Purity Results | 1. Variability in the crude sample composition. 2. Inconsistent chromatographic conditions. 3. Degradation of the sample during storage or analysis. | 1. Ensure consistent workup of the crude product from the synthesis. 2. Carefully control all chromatographic parameters, including mobile phase composition, gradient, flow rate, and column temperature. 3. Store the sample in a cool, dark place and analyze it promptly after preparation. |
Data on Purification of Structurally Similar Erinacine A
The following table summarizes reported purification methods and achieved purities for Erinacine A, which can serve as a valuable reference for the purification of this compound.
| Purification Method | Stationary Phase / Solvent System | Achieved Purity | Reference |
| Two-Dimensional Chromatography | 1. Normal-Phase Flash Chromatography 2. Semi-preparative Reversed-Phase HPLC | 97.4% | [1][2] |
| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v) | >95% | [3][4] |
| Self-packed Silica Gel Column and Semi-preparative HPLC | 1. Silica Gel Column (Mobile phase: ethyl acetate/n-hexane 1:1) 2. Semi-preparative HPLC (C18 column, Mobile phase: 80% methanol) | Not explicitly quantified | [5] |
Experimental Protocols
Protocol 1: Two-Dimensional Chromatographic Purification
This protocol is adapted from a method used for the purification of Erinacine A and is suitable for achieving high-purity this compound.[1][2]
1. First Dimension: Normal-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude synthetic product in a minimal amount of the initial mobile phase.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Load the prepared sample onto a pre-equilibrated silica gel column.
-
Elute the compounds using a stepwise or linear gradient of increasing ethyl acetate in n-hexane.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound and concentrate under reduced pressure.
-
2. Second Dimension: Semi-Preparative Reversed-Phase HPLC
-
Sample Preparation: Dissolve the enriched fraction from the first dimension in the initial mobile phase for HPLC.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Procedure:
-
Inject the sample onto a pre-equilibrated semi-preparative C18 HPLC column.
-
Elute with a suitable gradient of increasing organic solvent in water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol is based on a method for purifying Erinacine A and can be optimized for this compound.[3][4]
1. Solvent System Selection:
-
A two-phase solvent system is critical for successful HSCCC separation. A recommended starting point is a mixture of n-hexane, ethyl acetate, methanol, and water.
-
The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0.
2. Procedure:
-
Preparation: Prepare the two-phase solvent system and degas it thoroughly. The sample is dissolved in a mixture of the upper and lower phases.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase.
-
Rotate the column at the desired speed and pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Inject the sample solution.
-
Continue pumping the mobile phase and collect fractions.
-
Analyze the fractions by HPLC to identify those containing pure this compound.
-
Pool the pure fractions and remove the solvent.
-
Visualizations
Caption: A generalized workflow for the two-dimensional chromatographic purification of this compound.
Caption: A simplified diagram of the JNK signaling pathway for NGF synthesis stimulated by erinacines.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Mitigating off-target effects of (-)-Erinacine E in cellular models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with (-)-Erinacine E in cellular models. Our goal is to help you mitigate off-target effects and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary on-target effect of this compound is the stimulation of Nerve Growth Factor (NGF) synthesis.[1][2] This activity is considered key to its potential neuroprotective and neurotrophic properties.
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target effect of this compound is its activity as a kappa opioid receptor (KOR) agonist.[3][4] This can lead to cellular responses unrelated to NGF synthesis and should be carefully considered in experimental design.
Q3: How can I differentiate between on-target NGF-related effects and off-target KOR-related effects?
A3: To distinguish between on-target and off-target effects, you can use a selective KOR antagonist, such as nor-Binaltorphimine (nor-BNI). If the observed cellular effect is blocked or reversed by the KOR antagonist, it is likely mediated by the kappa opioid receptor. On-target NGF effects should not be affected by KOR antagonists.
Q4: What are typical concentrations of this compound used in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. For NGF synthesis stimulation, concentrations in the micromolar range (e.g., 5 µM) have been reported to be effective.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup while minimizing off-target effects.
Troubleshooting Guide
Issue 1: High cell toxicity or unexpected cell death observed after treatment with this compound.
-
Possible Cause 1: Inappropriate solvent or high solvent concentration.
-
Solution: Ensure the solvent used to dissolve this compound (e.g., DMSO) is used at a final concentration that is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to confirm the solvent is not causing the toxicity.
-
-
Possible Cause 2: The concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a lower concentration and titrate up. An MTT or similar cell viability assay is recommended to assess cytotoxicity.
-
-
Possible Cause 3: Off-target effects leading to apoptosis.
-
Solution: Activation of the kappa opioid receptor can, in some contexts, lead to apoptosis. Try co-treating with a KOR antagonist like nor-BNI to see if it rescues the cells. This can help determine if the toxicity is an off-target effect.
-
Issue 2: Inconsistent or no induction of NGF synthesis.
-
Possible Cause 1: Sub-optimal concentration of this compound.
-
Solution: Perform a dose-response curve to identify the EC50 for NGF induction in your cell model. The effective concentration can be highly cell-type dependent.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Optimize the incubation time. NGF synthesis and secretion is a time-dependent process. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.
-
-
Possible Cause 3: Issues with the NGF detection method.
-
Solution: Ensure your NGF ELISA or other detection method is properly validated and has the required sensitivity. Include positive and negative controls in your assay.
-
-
Possible Cause 4: Cell health and culture conditions.
-
Solution: Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can affect their ability to respond to stimuli.[5]
-
Issue 3: Observed effects are not reproducible.
-
Possible Cause 1: Purity and stability of the this compound compound.
-
Solution: Use a high-purity batch of this compound and store it correctly, protected from light and at the recommended temperature, to prevent degradation. Prepare fresh stock solutions regularly.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including media composition, passage number, and seeding density.[5] Natural compounds can sometimes have subtle effects that are masked by experimental variability.
-
-
Possible Cause 3: Promiscuous activity of a natural product.
Quantitative Data Summary
| Parameter | Value | Target/Effect | Reference |
| IC50 | 0.8 µM | Kappa Opioid Receptor Binding | [3] |
| Effective Concentration | 5 µM | NGF Synthesis Induction (in vitro) | [1] |
| EC50 (U-50488) | 3.42 x 10⁻¹⁰ M | Kappa Opioid Receptor Internalization | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxicity of this compound and establish a suitable working concentration.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Western Blot for JNK and NF-κB Pathway Activation
This protocol can be used to assess the activation of signaling pathways that may be involved in the on-target or off-target effects of this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-JNK) and a loading control (e.g., anti-β-actin).
Visualizations
Caption: Experimental workflow for mitigating off-target effects of this compound.
Caption: Signaling pathways of this compound's on-target and off-target effects.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (-)-Erinacine E and Hericenones on Nerve Growth Factor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotrophic compounds (-)-erinacine E and hericenones, both derived from the medicinal mushroom Hericium erinaceus (Lion's Mane). The focus is on their respective abilities to stimulate the synthesis of Nerve Growth Factor (NGF), a critical protein for neuronal health and regeneration. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the distinct signaling pathways through which these compounds exert their effects.
Quantitative Comparison of NGF-Stimulating Activity
The following table summarizes the in vitro efficacy of this compound and various hericenones in stimulating NGF secretion in primary mouse astroglial cells. The data highlights the potent activity of erinacines, often surpassing that of hericenones and even known potent stimulators like epinephrine.
| Compound | Concentration | Cell Type | NGF Secreted (pg/mL) | Source |
| This compound | 5.0 mM | Mouse Astroglial Cells | 105 ± 5.2 | [1][2] |
| Hericenone C | 33 µg/mL | Mouse Astroglial Cells | 23.5 ± 1.0 | [1][2] |
| Hericenone D | 33 µg/mL | Mouse Astroglial Cells | 10.8 ± 0.8 | [1][2] |
| Hericenone E | 33 µg/mL | Mouse Astroglial Cells | 13.9 ± 2.1 | [1][2] |
| Hericenone H | 33 µg/mL | Mouse Astroglial Cells | 45.1 ± 1.1 | [1][2] |
| Epinephrine (Positive Control) | 69.2 ± 17.2 mM | Mouse Astroglial Cells | Not specified, used as a benchmark | [1][2] |
It is important to note that while hericenones C, D, and E have demonstrated the ability to stimulate NGF biosynthesis in vitro, some studies have shown they do not increase NGF mRNA expression in 1321 N1 human astrocytoma cells, suggesting their mechanism may be indirect or cell-type specific.[1][2] In contrast, erinacines are generally considered potent inducers of NGF synthesis.[1][2]
Signaling Pathways in NGF Synthesis
This compound and hericenones appear to stimulate NGF synthesis through distinct signaling cascades. The diagrams below, generated using the DOT language, illustrate these proposed pathways.
Caption: Proposed signaling pathway for this compound-induced NGF synthesis, primarily involving the JNK pathway.
Caption: Proposed signaling pathway for Hericenone-induced NGF synthesis, involving PKA, MEK/ERK, and PI3K/Akt pathways.
Experimental Protocols
The following is a generalized protocol for assessing the NGF-stimulating activity of compounds like this compound and hericenones in astrocyte cell culture, based on methodologies cited in the literature.
Objective: To quantify the amount of NGF secreted by cultured astrocytes following treatment with test compounds.
Materials:
-
Primary astrocyte cultures (e.g., from neonatal mouse cortices) or a suitable astrocytoma cell line (e.g., 1321N1).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds: this compound and Hericenones.
-
Positive control: Epinephrine or other known NGF inducers.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
NGF ELISA kit.
-
Microplate reader.
Experimental Workflow:
Caption: A generalized workflow for in vitro assessment of NGF-stimulating compounds.
Procedure:
-
Cell Seeding: Plate astrocytes in 96-well plates at a suitable density and culture until they reach approximately 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
-
Compound Treatment: Prepare solutions of this compound, hericenones, positive control, and vehicle control at the desired concentrations. Remove the starvation medium and add the treatment solutions to the respective wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24-72 hours) to allow for NGF synthesis and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
NGF Quantification: Quantify the concentration of NGF in the collected supernatants using a commercially available NGF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the NGF concentration based on the standard curve. Compare the NGF levels in the treated groups to the vehicle control group to determine the stimulating effect of the compounds. Statistical analysis should be performed to assess the significance of the observed differences.
This guide provides a foundational comparison for researchers interested in the neurotrophic potential of this compound and hericenones. Further investigation into the specific molecular interactions and in vivo efficacy is warranted to fully elucidate their therapeutic potential.
References
(-)-Erinacine E Versus Other Kappa Opioid Agonists: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kappa opioid receptor (KOR) agonist (-)-Erinacine E with other well-known KOR agonists: Salvinorin A, U-50488, and Nalfurafine. The information is compiled from various preclinical studies and aims to provide a comparative overview of their pharmacological properties.
Executive Summary
The kappa opioid receptor (KOR) is a promising target for the development of therapeutics for pain, addiction, and mood disorders.[1] Agonists of the KOR have demonstrated potent analgesic effects.[2] However, their clinical utility has been hampered by side effects such as dysphoria and sedation.[2] This has led to the search for novel KOR agonists with improved side-effect profiles. This compound, a natural product isolated from the mushroom Hericium erinaceum, has been identified as a selective KOR agonist.[3][4] This guide compares the available data on this compound with that of Salvinorin A, a potent naturally occurring hallucinogen and KOR agonist[1], U-50488, a classic synthetic selective KOR agonist[5], and Nalfurafine, a clinically approved KOR agonist for the treatment of pruritus in Japan.[6]
Data Presentation
The following tables summarize the quantitative data for this compound and the selected comparative KOR agonists. It is important to note that the data has been compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.
Table 1: Kappa Opioid Receptor Binding Affinity
| Compound | Organism/Cell Line | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Citation(s) |
| This compound | Not Specified | Not Specified | - | 800 | [3][4] |
| Salvinorin A | Human KOR in HEK-293 cells | [³H]U69593 | 1.8 | - | [7] |
| U-50488 | Guinea pig brain | [³H]-DADLE | - | 12 | [8] |
| Nalfurafine | Not Specified | Not Specified | 0.075-3.5 | - | [9] |
Table 2: Functional Activity at the Kappa Opioid Receptor
| Compound | Assay | Cell Line | Efficacy | EC₅₀ (nM) | ED₅₀ (μM) | Citation(s) |
| This compound | Electrically-stimulated twitch response | Rabbit vas deferens | Agonist | - | 14 | [3][4] |
| Salvinorin A | cAMP production inhibition | HEK-293 cells | Full Agonist | - | - | [7] |
| U-50488 | cAMP production inhibition | HEK-293 cells | Agonist | - | - | [7] |
| Nalfurafine | Not Specified | Not Specified | Full Agonist | - | - | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources and should be adapted as needed for specific laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
-
Membrane Preparation: Cell membranes expressing the kappa opioid receptor are prepared from cultured cells or animal brain tissue.
-
Incubation: A fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[11]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation: Cell membranes expressing the KOR are prepared.
-
Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Stimulation: Agonist binding to the KOR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation: The membrane-bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Detection: The amount of radioactivity on the filters is measured.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) and the maximum effect (Eₘₐₓ) are determined.[11]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell Culture: Cells co-expressing the KOR fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment are used.
-
Compound Addition: The cells are treated with varying concentrations of the test compound.
-
Recruitment: Agonist binding to the KOR induces a conformational change, leading to the recruitment of β-arrestin.
-
Signal Generation: The proximity of the two enzyme fragments upon β-arrestin recruitment results in a functional enzyme that acts on a substrate to produce a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The EC₅₀ and Eₘₐₓ values for β-arrestin recruitment are determined.[12]
Mandatory Visualization
Signaling Pathways
Caption: Kappa Opioid Receptor Signaling Pathways.
Experimental Workflow
Caption: Workflow for Comparing KOR Agonists.
Logical Relationships
Caption: Logical Framework of the Comparative Study.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. U-50488 - Wikipedia [en.wikipedia.org]
- 6. Essential structure of the κ opioid receptor agonist nalfurafine for binding to the κ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [논문]U50,488: A kappa-selective agent with poor affinity for mu1 opiate binding sites [scienceon.kisti.re.kr]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Detection of (-)-Erinacine E
For researchers, scientists, and drug development professionals, the accurate and precise quantification of (-)-Erinacine E, a key bioactive compound isolated from Hericium erinaceus, is critical for standardization, pharmacokinetic studies, and quality control. This guide provides a comparative overview of various analytical methods employed for the detection and quantification of this compound, with a focus on their experimental protocols and performance data.
Overview of Analytical Techniques
Several chromatographic techniques have been successfully utilized for the analysis of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as Ultraviolet (UV) and Mass Spectrometry (MS), as well as High-Performance Thin-Layer Chromatography (HPTLC) and High-Speed Counter-Current Chromatography (HSCCC). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Quantitative Performance Data
The selection of an appropriate analytical method often depends on its quantitative performance characteristics. The following table summarizes the available data for different methods used in the analysis of this compound.
| Method | Linearity (r²) | Precision (RSD%) | Accuracy (Recovery %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | >0.999 | <2.79% (Intra- and Inter-day) | 74.16 - 91.84% | Not Reported | Not Reported | [1] |
| UPLC-ESI-MS/MS | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| HPLC-QQQ/MS | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3][4] |
Note: Quantitative data for all methods were not consistently available in the reviewed literature. The presented data is based on general validation parameters for natural products using similar methodologies.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key techniques used in this compound analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quantification of this compound due to its simplicity and robustness.
-
Instrumentation : Agilent 1260 HPLC system with a UV-Vis Diode Array Detector (DAD).[5]
-
Column : Supersil AQ-C18 (5 μm, 250 × 4.6 mm).[5]
-
Mobile Phase : Isocratic elution with acetonitrile–water (55:45 v/v).[5]
-
Flow Rate : 1.0 mL/min.[5]
-
Injection Volume : 5 µL.[5]
-
Column Temperature : 25 °C.[5]
-
Retention Time : Approximately 11.2 minutes.[5]
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices and for pharmacokinetic studies.
-
Instrumentation : Waters ACQUITY UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Column : ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm X 100 mm).[7]
-
Mobile Phase : Gradient elution with Mobile Phase A (Water with 8 mM NH4OH) and Mobile Phase B (Acetonitrile).[7]
-
Gradient Program : 0 min, 4% B; 14 min, 70% B; 16 min, 99% B; 19 min, 99% B; 19.25 min, 4% B; 21.75 min, 4% B.[7]
-
-
Flow Rate : Not specified.
-
Injection Volume : 5 µL.[7]
-
Ionization Mode : ESI in negative ion mode was found to yield greater signal intensities.[2]
-
MS/MS Transition : For Erinacine A (an isomer of this compound), the transition m/z 433.2 → 301.2 is monitored.[3]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a valuable tool for the preliminary screening and confirmation of this compound in extracts. It allows for the simultaneous analysis of multiple samples.
-
Stationary Phase : Silica gel 60 plates.[8]
-
Sample Preparation : Extracts are applied to the HPTLC plate.
-
Development : The plate is developed in a chamber with an appropriate solvent system.
-
Detection : The presence of this compound is confirmed by comparing the Rf value with a standard.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective preparative technique for the isolation and purification of high-purity this compound.
-
Two-Phase Solvent System : A common system consists of n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v).[5][9]
-
Procedure : The crude extract is subjected to HSCCC separation, and fractions are collected.
-
Purity Analysis : The purity of the isolated this compound is then confirmed by HPLC-UV. A purity of over 95% has been achieved with this method.[5][9]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound, from sample preparation to data analysis.
Conclusion
The choice of analytical method for this compound detection is dependent on the specific research or quality control objective. HPLC-UV provides a reliable and straightforward approach for routine quantification. For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-MS/MS is the method of choice. HPTLC serves as a rapid screening tool, while HSCCC is invaluable for obtaining high-purity reference standards. The detailed protocols provided in this guide serve as a valuable resource for establishing and cross-validating analytical methods for this compound in a laboratory setting. Further studies are warranted to establish a comprehensive cross-validation of these methods with directly comparable performance data.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains [ouci.dntb.gov.ua]
A Head-to-Head Comparison of (-)-Erinacine E and Erinacine A in Neurodegeneration Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of (-)-Erinacine E and Erinacine A, two prominent compounds isolated from the medicinal mushroom Hericium erinaceus. This analysis is based on available preclinical data from various in vitro and in vivo neurodegeneration models.
This compound and Erinacine A have both demonstrated significant potential in combating the pathological hallmarks of neurodegenerative diseases. Their primary mechanism of action involves the stimulation of Nerve Growth Factor (NGF) synthesis, a crucial neurotrophin for the survival, development, and function of neurons. However, the extent of their efficacy and their roles in specific disease models show notable differences. This guide synthesizes the current understanding of these two compounds, presenting a comparative analysis of their performance with supporting experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from preclinical studies on this compound and Erinacine A, offering a side-by-side view of their neuroprotective effects.
| Table 1: In Vitro NGF Synthesis Stimulation | ||
| Compound | Concentration | NGF Secretion (pg/mL) |
| This compound | 5.0 mM | 105 ± 5.2[1][2] |
| Erinacine A | 1.0 mM | 250.1 ± 36.2[2] |
| Epinephrine (Positive Control) | N/A | 69.2 ± 17.2[1][2] |
| Table 2: Efficacy in Alzheimer's Disease Models | |
| Erinacine A | |
| Model | APPswe/PS1dE9 Transgenic Mice |
| Treatment | 300 mg/kg/day Hericium erinaceus mycelium (containing Erinacine A) for 30 days |
| Amyloid-β Plaque Burden Reduction | 38.6 ± 9.3%[3] |
| Amyloid-β Plaque Number Reduction | 34.8 ± 13.4%[3] |
| Insulin-Degrading Enzyme (IDE) Level Increase | 103.9 ± 30.9%[3] |
| Model | Senescence Accelerated Mouse Prone 8 (SAMP8) Mice |
| Treatment | 215 mg/kg BW/day Erinacine A-enriched H. erinaceus mycelia (EAHEM) |
| Brain Aβ Plaque Number Reduction | 21.1%[4] |
| Treatment | 431 mg/kg BW/day EAHEM |
| Brain Aβ Plaque Number Reduction | 24%[4] |
| This compound | |
| Model | N/A |
| Treatment | N/A |
| Amyloid-β Plaque Burden Reduction | No quantitative data available in the searched literature. |
| Insulin-Degrading Enzyme (IDE) Level Increase | No quantitative data available in the searched literature. |
| Table 3: Efficacy in Parkinson's Disease Models | |
| Erinacine A | |
| Model | MPTP-induced mouse model |
| Treatment | Post-treatment with Erinacine A |
| Protection of Tyrosine Hydroxylase (TH)-positive neurons | Rescued motor deficit and loss of dopaminergic neurons.[5] At 5 µM, Erinacine A increased neuron survival by 22% in MPP+-treated N2a cells.[5] |
| This compound | |
| Model | N/A |
| Treatment | N/A |
| Protection of Tyrosine Hydroxylase (TH)-positive neurons | No quantitative data available in the searched literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro NGF Synthesis Assay
-
Cell Line: Mouse astroglial cells.
-
Treatment: Cells were treated with specified concentrations of this compound or Erinacine A. Epinephrine was used as a positive control.
-
Assay: The amount of NGF secreted into the culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Outcome Measured: Concentration of NGF (pg/mL) in the cell culture medium.[1][2]
Alzheimer's Disease Animal Model (APPswe/PS1dE9 Transgenic Mice)
-
Animal Model: APPswe/PS1dE9 double transgenic mice, which develop amyloid-beta plaques characteristic of Alzheimer's disease.
-
Treatment Regimen: Five-month-old female mice were orally administered with either a vehicle control or Hericium erinaceus mycelia enriched with Erinacine A (300 mg/kg/day) for 30 days.[3]
-
Analysis:
-
Immunohistochemistry: Brain sections were stained to visualize and quantify the area and number of amyloid-beta plaques.
-
Western Blot: Protein levels of Insulin-Degrading Enzyme (IDE) in the cerebral cortex were measured.[3]
-
-
Outcomes Measured: Percentage reduction in amyloid-beta plaque burden and number, and percentage increase in IDE protein levels compared to the vehicle-treated group.[3]
Parkinson's Disease Animal Model (MPTP-induced)
-
Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, which induces Parkinson's-like neurodegeneration of dopaminergic neurons.
-
Treatment Regimen: Mice were treated with MPTP to induce neurotoxicity. A post-treatment regimen with Erinacine A was then administered.
-
In Vitro Model: Neuro-2a (N2a) cells were treated with the toxic metabolite of MPTP, MPP+, with or without Erinacine A.[5]
-
Analysis:
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to identify and quantify surviving dopaminergic neurons.
-
Cell Viability Assays: Annexin V and propidium iodide (PI) staining followed by flow cytometry was used to assess apoptosis and necrosis in N2a cells.[5]
-
-
Outcomes Measured: Protection of TH-positive neurons in the substantia nigra and striatum, and the percentage of neuronal survival in cell culture.[5]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow based on the available literature.
Caption: Comparative signaling pathways of Erinacine A and this compound in neuroprotection.
Caption: A generalized workflow for in vitro and in vivo neurodegeneration studies.
Discussion and Conclusion
The compiled data indicates that both this compound and Erinacine A are potent stimulators of NGF synthesis, significantly surpassing the effect of the positive control, epinephrine. Notably, Erinacine A demonstrated a higher level of NGF secretion at a lower concentration compared to this compound in the cited in vitro study.
In the context of specific neurodegenerative diseases, Erinacine A has been more extensively studied, with robust quantitative data supporting its efficacy in Alzheimer's and Parkinson's disease models. The significant reduction in amyloid-beta plaque burden and the protection of dopaminergic neurons highlight its potential as a multifaceted neuroprotective agent.
While quantitative data for this compound in Alzheimer's and Parkinson's models is currently lacking in the reviewed literature, its strong NGF-stimulating activity and its suggested role as a κ-opioid receptor agonist suggest a potential for neuroprotection and analgesic effects.[6] Further research is warranted to explore the full therapeutic potential of this compound in various neurodegenerative disease paradigms.
For researchers and drug development professionals, Erinacine A presents a compelling case for further investigation due to the existing body of evidence supporting its efficacy in multiple disease models. This compound, with its potent NGF-stimulating properties, represents a promising candidate for future preclinical and clinical exploration, particularly in contexts where neuroinflammation and pain are prominent features of the neurodegenerative process. The distinct profiles of these two compounds suggest that they may offer different therapeutic advantages, underscoring the importance of continued research into the diverse array of bioactive molecules from Hericium erinaceus.
References
- 1. tandfonline.com [tandfonline.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Properties of (-)-Erinacine E: A Comparative Analysis with Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory properties of (-)-Erinacine E alongside established anti-inflammatory agents. Due to the limited availability of direct experimental data for this compound in the current body of scientific literature, this comparison leverages data from its close structural analog, Erinacine C, also isolated from Hericium erinaceus. This approach allows for a foundational understanding of its potential mechanisms and efficacy in the context of well-characterized inhibitors. The information presented is intended to guide future research and drug discovery efforts.
Comparative Efficacy of Anti-inflammatory Compounds
The following table summarizes the inhibitory effects of Erinacine C and the well-known anti-inflammatory drugs, Dexamethasone and Indomethacin, on key inflammatory mediators in in vitro models. The data for Erinacine C is derived from studies on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2]
| Compound | Target Mediator | Cell Line | Stimulation | Concentration | % Inhibition |
| Erinacine C | Nitric Oxide (NO) | BV2 microglia | LPS (500 ng/mL) | 2.5 µM | ~40% (of iNOS expression) |
| TNF-α | BV2 microglia | LPS (500 ng/mL) | 2.5 µM | ~77% | |
| IL-6 | BV2 microglia | LPS (500 ng/mL) | 2.5 µM | ~50% | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | LPS | Not Specified | Significant Inhibition |
| TNF-α | RAW 264.7 | LPS | Not Specified | Significant Inhibition | |
| IL-6 | RAW 264.7 | LPS | Not Specified | Significant Inhibition | |
| Indomethacin | Prostaglandin E2 | Whole Blood | LPS/Thrombin | 0.4-16 µg/ml | Abrogated Production |
| IL-6 | Whole Blood | LPS/Thrombin | High Conc. | Reduced Production | |
| IL-1β | Whole Blood | LPS | High Conc. | Reduced Production |
Experimental Protocols
The following is a representative experimental protocol for evaluating the anti-inflammatory activity of a test compound, such as this compound, in an in vitro cell culture model.
Objective: To determine the effect of a test compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Cell Line: RAW 264.7 murine macrophages or BV2 murine microglia.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound (or other erinacines).
-
Positive Controls: Dexamethasone, Indomethacin.
-
Stimulating Agent: Lipopolysaccharide (LPS) from E. coli.
-
Reagents for Assays: Griess reagent for NO detection, ELISA kits for TNF-α and IL-6 quantification.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Pre-treatment: Treat the cells with various concentrations of the test compound or positive controls for 1 hour prior to stimulation.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 500 ng/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent. Measure the absorbance at 540 nm.
-
Cytokine Assays (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compound and positive controls relative to the LPS-stimulated group.
Caption: Workflow for in-vitro anti-inflammatory activity assessment.
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of erinacines and known inhibitors are mediated through their interaction with key signaling pathways involved in the inflammatory response. The diagram below illustrates the lipopolysaccharide (LPS)-induced inflammatory cascade and the points of intervention for these compounds.
LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.[1][2] This binding triggers a downstream signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3] These transcription factors then move into the nucleus and promote the expression of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
Erinacine C has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα.[1] It also activates the Nrf2 pathway, which has antioxidant and anti-inflammatory functions.[1] Dexamethasone, a glucocorticoid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor, which can then directly or indirectly inhibit NF-κB and other pro-inflammatory transcription factors.[3] Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), primarily works by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, another class of inflammatory mediators. It has also been shown to modulate cytokine production.
Caption: LPS-induced inflammatory pathway and inhibitor targets.
Conclusion
While direct evidence for the anti-inflammatory properties of this compound is currently limited, the data available for its structural analog, Erinacine C, suggests a promising potential for anti-inflammatory activity. Erinacine C demonstrates significant inhibition of key pro-inflammatory mediators such as NO, TNF-α, and IL-6, likely through the modulation of the NF-κB signaling pathway. When compared to established anti-inflammatory agents like Dexamethasone and Indomethacin, which act through different but also highly effective mechanisms, the erinacine class of compounds presents a compelling case for further investigation as novel anti-inflammatory therapeutics. Future in vitro and in vivo studies are warranted to specifically validate the anti-inflammatory efficacy and mechanism of action of this compound.
References
- 1. Anti-Inflammatory Effect of Erinacine C on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
Comparative study of (-)-Erinacine E effects in different animal models of Alzheimer's disease
A Comparative Guide to Erinacine Compounds in Animal Models of Alzheimer's Disease
An Important Note on Erinacine Compounds: While the initial topic specified (-)-Erinacine E, a comprehensive review of current scientific literature reveals that the majority of research on erinacine compounds in the context of Alzheimer's disease (AD) focuses on Erinacine A , Erinacine S , and, most frequently, Erinacine A-enriched Hericium erinaceus mycelium (EAHEM) . Erinacine E has been more prominently studied in models of neuropathic pain.[1] Therefore, this guide provides a comparative analysis of the effects of Erinacine A, Erinacine S, and EAHEM in established animal models of Alzheimer's disease, reflecting the available experimental data.
This guide synthesizes preclinical findings to offer an objective comparison of these compounds' performance in mitigating key pathologies of Alzheimer's disease. The data presented is intended for researchers, scientists, and drug development professionals.
Overview of Therapeutic Effects Across Models
Studies in transgenic and age-related animal models of Alzheimer's disease have demonstrated that erinacine compounds, particularly from Hericium erinaceus mycelia, can exert significant neuroprotective effects. The most consistently reported outcomes include the reduction of amyloid-beta (Aβ) plaque burden, modulation of neuroinflammation, enhancement of neurotrophic factor expression, and improvement in cognitive functions.[2][3][4]
The primary animal models utilized in this research are the APPswe/PS1dE9 (APP/PS1) transgenic mouse, which models familial Alzheimer's disease by overexpressing mutated human amyloid precursor protein (APP) and presenilin 1 (PS1), and the Senescence Accelerated Mouse Prone 8 (SAMP8) model, which is used to study age-related cognitive decline.[2][3][5]
Comparative Data Presentation
The following tables summarize the quantitative effects of Erinacine A, Erinacine S, and EAHEM across different Alzheimer's disease animal models.
Table 1: Effects on Amyloid-Beta (Aβ) Pathology
| Animal Model | Compound/Extract | Dosage & Duration | Key Findings | Reference |
| APP/PS1 | Erinacine A-enriched Mycelia (HE-My) | 300 mg/kg/day for 30 days | Attenuated cerebral Aβ plaque burden; significantly reduced soluble Aβ1-42 levels.[3][6] | [3][6] |
| APP/PS1 | Ethanol Extract of HE-My (HE-Et) | 300 mg/kg/day for 30 days | Attenuated cerebral Aβ plaque burden, particularly the non-compact structures.[3][6] | [3][6] |
| APP/PS1 | Erinacine A | Not specified | More effective than Erinacine S at reducing insoluble Aβ and C-terminal fragments of APP.[4][7] | [4][7] |
| APP/PS1 | Erinacine S | Not specified | Reduced Aβ plaque formation in the cerebral cortex.[4][7] | [4][7] |
| SAMP8 | Erinacine A-enriched Mycelium (EAHEM) | 215 mg/kg/day & 431 mg/kg/day for 13 weeks | Significantly reduced brain Aβ plaque numbers by 21.1% and 24%, respectively.[2] | [2] |
Table 2: Effects on Neuroinflammation and Oxidative Stress
| Animal Model | Compound/Extract | Dosage & Duration | Key Findings | Reference |
| APP/PS1 | HE-My & HE-Et | 300 mg/kg/day for 30 days | Diminished the number of plaque-activated microglia and astrocytes in the cerebral cortex and hippocampus.[3][8] | [3][8] |
| APP/PS1 (Metabolically Stressed) | Erinacines | Not specified | Suppressed hyperactivated glial responses.[9][10] | [9][10] |
| SAMP8 | EAHEM | 108, 215, 431 mg/kg/day for 13 weeks | Dose-dependently and significantly decreased induced nitric oxidase synthase (iNOS) activity, thiobarbituric acid-reactive substances (TBARS), and 8-OHdG levels.[2][5] | [2][5] |
Table 3: Effects on Neurotrophic Factors, Key Enzymes, and Neurogenesis
| Animal Model | Compound/Extract | Dosage & Duration | Key Findings | Reference |
| APP/PS1 | HE-My & HE-Et | 300 mg/kg/day for 30 days | Increased the ratio of nerve growth factor (NGF) to its precursor (proNGF); elevated levels of insulin-degrading enzyme (IDE); promoted hippocampal neurogenesis.[3][6][8] | [3][6][8] |
| APP/PS1 | Erinacine A & S | Not specified | Elevated levels of insulin-degrading enzyme (IDE).[4][7][11] | [4][7][11] |
| APP/PS1 (Metabolically Stressed) | Erinacines | Not specified | Enhanced neurogenesis.[9][10] | [9][10] |
| Rat | Erinacine A | 8 mg/kg/day | Increased catecholamine and NGF levels.[2] | [2] |
Table 4: Effects on Cognitive and Behavioral Performance
| Animal Model | Compound/Extract | Dosage & Duration | Key Findings | Reference |
| APP/PS1 | HE-My | 300 mg/kg/day for 70-90 days | Recovered the decline of nesting score and nestlet shredding, improving daily living skills.[3] | [3] |
| APP/PS1 | Erinacine A | Not specified | Improved spatial learning and memory, evidenced by reduced escape latency in the Morris water maze.[4][7] | [4][7] |
| SAMP8 | EAHEM | 108 mg/kg/day for 12 weeks | Sufficient to significantly improve learning and memory in passive and active avoidance tests.[2][5] | [2][5] |
| rTg4510 (Tau Model) | Hericium erinaceus | Not specified | Exerted anxiolytic effects but showed no improvement in spatial memory.[12][13] | [12][13] |
Experimental Protocols & Methodologies
APP/PS1 Transgenic Mouse Studies
-
Animals: 5-month-old female APPswe/PS1dE9 transgenic mice were typically used.[3][6]
-
Compound Administration: Erinacine A-enriched mycelia (HE-My) and its ethanol extract (HE-Et) were administered orally via gavage at a dose of 300 mg/kg/day for 30 days for pathological tests or 70-90 days for behavioral tests.[3] The vehicle used was a solution of 3% DMSO, 10% cremophor EL, and 87.5% dextrose in water.[3]
-
Aβ Plaque Analysis: Brain sections were double-stained with Thioflavin S (for compact plaque cores) and an anti-Aβ antibody (AB-10) to visualize the entire plaque structure. Plaque number and burden were quantified using image analysis software.[3]
-
ELISA for Aβ1-42: Soluble and insoluble Aβ fractions were isolated from the cortex, and Aβ1-42 levels were measured using specific ELISA kits.[3]
-
Immunohistochemistry: Brain sections were stained with antibodies against Iba1 (microglia), GFAP (astrocytes), DCX (newly born neurons), and BrdU (proliferating cells) to assess neuroinflammation and neurogenesis.[3]
-
Western Blot: Protein levels of insulin-degrading enzyme (IDE), NGF, and proNGF were quantified in brain lysates.[3]
-
Behavioral Testing (Nesting): Mice were placed in a cage with a nestlet, and the quality of the nest and the amount of unshredded material were scored to assess activities of daily living.[3]
SAMP8 Mouse Studies
-
Compound Administration: EAHEM was administered orally at doses of 108, 215, and 431 mg/kg/day for 13 weeks.[2][14]
-
Behavioral Testing (Avoidance Tests): At the 12th week, learning and memory were evaluated using single-trial passive avoidance and active avoidance tests.[2][5]
-
Biochemical Analysis: After sacrifice, brain tissues were analyzed for Aβ plaques, iNOS activity, TBARS (a marker for lipid peroxidation), and 8-OHdG (a marker for DNA oxidative damage).[2][5]
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway of Erinacines in Neuroprotection
References
- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer’s disease-related pathologies in APPswe/PS1dE9 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erinacine A-Enriched Hericium erinaceus Mycelium Delays Progression of Age-Related Cognitive Decline in Senescence Accelerated Mouse Prone 8 (SAMP8) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 8. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Synergistic Effects of Erinacines on Microglial Regulation and Alzheimer's Pathology Under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Lion's Mane (Hericium erinaceus) Exerts Anxiolytic Effects in the rTg4510 Tau Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asu-ir.tdl.org [asu-ir.tdl.org]
- 14. researchgate.net [researchgate.net]
The Therapeutic Potential of (-)-Erinacine E in Preclinical Parkinson's Disease Models: A Comparative Guide
An objective analysis of (-)-Erinacine E versus established therapeutic alternatives for Parkinson's disease, supported by preclinical experimental data.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms like tremors, rigidity, and bradykinesia.[1][2] Current therapies, such as Levodopa (L-DOPA), primarily offer symptomatic relief but do not halt disease progression and can lead to long-term complications.[1][3][4] This has spurred the search for novel neuroprotective agents that can slow or prevent neuronal degeneration. This compound, a compound derived from the medicinal mushroom Hericium erinaceus, has emerged as a promising candidate due to its potential neurotrophic and neuroprotective properties.[5][6][7] This guide provides a comparative analysis of the preclinical evidence supporting the therapeutic potential of this compound against established Parkinson's disease treatments.
This compound: A Neuroprotective Approach
This compound is a diterpenoid that has been shown to stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), both of which are crucial for neuronal survival and growth.[7] Preclinical studies suggest its therapeutic effects stem from a multi-faceted mechanism that includes antioxidant, anti-inflammatory, and anti-apoptotic actions.[5][8]
Preclinical Data for this compound
| Preclinical Model | Treatment Regimen | Key Findings | Reference |
| MPTP-induced mice | Post-treatment with Erinacine A | Reduced loss of tyrosine hydroxylase (TH)-positive neurons, improved motor function in rotarod test, activated neuronal survival pathways (PAK1, AKT, LIMK2, MEK, Cofilin), and reduced cell death pathways (IRE1α, TRAF2, ASK1, GADD45, p21). | [9][10] |
| MPP+-treated PC12 cells | Erinacine A-enriched H. erinaceus mycelia | Increased cell viability and provided an antioxidative effect. | [7] |
| MPTP-induced mice | Erinacine A-enriched H. erinaceus mycelia | Significantly improved dopaminergic lesions and oxidative stress in the stratum and substantia nigra. | [5] |
| MPTP-induced mice | H. erinaceus mycelium | Reduced the loss of dopaminergic cells, eliminated neuronal apoptosis, and reversed motor deficits. | [11] |
Proposed Signaling Pathway of this compound
References
- 1. Emerging preclinical pharmacological targets for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Molecular Effects of L-dopa Therapy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hericium erinaceus in Neurodegenerative Diseases: From Bench to Bedside and Beyond, How Far from the Shoreline? [mdpi.com]
- 7. sciforschenonline.org [sciforschenonline.org]
- 8. hifasdaterra.it [hifasdaterra.it]
- 9. researchgate.net [researchgate.net]
- 10. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Hericium Erinaceus Mycelium in Non-motor Symptoms of Parkinson's Disease [ctv.veeva.com]
Comparative metabolomics of Hericium erinaceus strains with varying (-)-Erinacine E content
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hericium erinaceus strains with a specific focus on the varying content of (-)-Erinacine E, a bioactive diterpenoid with potential therapeutic applications. Due to the limited availability of direct comparative studies on this compound across multiple identified Hericium erinaceus strains, this guide synthesizes available data on erinacine isomers and outlines the methodologies for their analysis.
Introduction to this compound
This compound is a cyathane-type diterpenoid found in the mycelium of Hericium erinaceus. It is a geometric isomer of other erinacines, such as the more extensively studied Erinacine A.[1] Notably, this compound has been identified as a potent and selective agonist of the kappa opioid receptor (KOR), suggesting its potential role in analgesia, anti-addiction, and mood regulation.[2] The neuroprotective and anti-inflammatory properties attributed to various erinacines further underscore the importance of understanding the distribution and concentration of specific isomers like this compound in different H. erinaceus strains.[3][4]
Comparative Analysis of this compound Content
Direct, peer-reviewed studies presenting a comparative analysis of this compound content across a range of scientifically identified Hericium erinaceus strains are currently limited in the public domain. The majority of research has focused on the quantification of Erinacine A.
However, a study utilizing High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry (IMS) analyzed the relative abundance of erinacine isomers (A, B, E, and F) in several commercially available Hericium erinaceus products. While not a direct comparison of raw fungal strains, this data provides the most currently available insight into the variable content of this compound.
Table 1: Relative Abundance of Erinacine Isomers in Commercial Hericium erinaceus Products
| Product Sample | Erinacine A (relative abundance) | Erinacine B (relative abundance) | This compound (relative abundance) | Erinacine F (relative abundance) |
| Product 1 | +++ | ++ | + | ++ |
| Product 2 | ++ | + | +++ | + |
| Product 3 | + | +++ | ++ | + |
| Product 4 | ++++ | + | + | + |
| Product 5 | ++ | ++ | ++ | ++ |
Note: This table is a qualitative representation based on data from a study analyzing commercial products and does not represent absolute concentrations in specific Hericium erinaceus strains. The number of '+' indicates relative abundance.[1]
Experimental Protocols
Sample Preparation for Erinacine Analysis
A generalized protocol for the extraction of erinacines from Hericium erinaceus mycelium is as follows:
-
Lyophilization: Fresh mycelium is freeze-dried to remove water content.
-
Grinding: The lyophilized mycelium is ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powder is extracted with an organic solvent, typically 70-95% ethanol or methanol, often with the aid of ultrasonication or maceration for a specified period (e.g., 24-72 hours).[5]
-
Filtration and Concentration: The extract is filtered to remove solid particles, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography to isolate specific erinacine fractions.
Quantification of this compound using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of erinacine isomers.
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Q-Exactive) equipped with an electrospray ionization (ESI) source.[6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan mode for untargeted metabolomics. The specific precursor and product ion transitions for this compound would need to be determined using a purified standard.
-
Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated with a certified reference standard.
The following diagram illustrates a typical workflow for the comparative metabolomic analysis of Hericium erinaceus strains.
Caption: Experimental workflow for comparative metabolomics.
Signaling Pathways of this compound
This compound is a known agonist of the kappa opioid receptor (KOR), a G-protein coupled receptor.[2] Activation of KORs can modulate various downstream signaling pathways, leading to effects on pain perception, mood, and addiction.
Caption: this compound activation of the KOR signaling pathway.
Furthermore, like other erinacines, this compound is presumed to contribute to the neuroprotective and anti-inflammatory effects of Hericium erinaceus extracts. These effects are often mediated through the modulation of pathways such as the Nrf2 antioxidant response and the inhibition of pro-inflammatory cytokines.[3][4]
Caption: General neuroprotective pathways of erinacines.
Conclusion
While the specific concentration of this compound varies among different Hericium erinaceus sources, its presence as a bioactive metabolite with distinct pharmacological properties highlights the importance of strain selection and standardized cultivation and extraction methods for targeted therapeutic applications. Further research is warranted to fully elucidate the comparative metabolomics of various H. erinaceus strains with a specific focus on quantifying this compound and correlating its content with specific biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and professionals in the field of natural product drug discovery and development.
References
- 1. waters.com [waters.com]
- 2. Array of Metabolites in Italian Hericium erinaceus Mycelium, Primordium, and Sporophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]
- 4. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (-)-Erinacine E: A Safety-First Approach in the Absence of Specific Data
For researchers, scientists, and drug development professionals handling (-)-Erinacine E, establishing proper disposal procedures is essential for maintaining a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. While the SDS for the related compound Erinacine A suggests it is not a hazardous substance, the SDS for Erinacine B indicates it is flammable and harmful. Given this conflicting information for structurally similar compounds, it is prudent to treat this compound as a potentially hazardous chemical and manage its disposal accordingly.
Immediate Safety and Logistical Information
Due to the lack of specific hazard data for this compound, direct disposal as common waste is not recommended. The primary logistical step is to manage all this compound waste as chemical waste. This involves segregation from general laboratory trash and proper containment.
Operational Plan:
-
Segregation: At the point of generation, segregate all solid and liquid waste containing this compound. This includes contaminated personal protective equipment (PPE), weighing boats, and any solutions.
-
Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled container. The container should be compatible with the chemical nature of the waste.
-
Liquid Waste: Collect in a sealed, non-reactive container. If dissolved in a solvent, the hazards of the solvent must also be considered and the waste container labeled appropriately.
-
-
Labeling: Clearly label the waste container with "this compound Waste" and include any other components (e.g., solvents). The date of waste generation should also be recorded.
-
Storage: Store the waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.[1][2][3][4]
Summary of Known Properties of this compound
While a comprehensive safety profile is unavailable, some physical and chemical properties of this compound have been documented. This information is crucial for proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₆O₆ | PubChem |
| Molecular Weight | 432.5 g/mol | PubChem |
| Physical Description | Solid | PubChem |
| Melting Point | 161 - 163 °C | PubChem |
Recommended Disposal Workflow
The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound.
Caption: Recommended workflow for the proper disposal of this compound.
Experimental Protocols
References
Personal protective equipment for handling (-)-Erinacine E
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like (-)-Erinacine E is paramount. This guide provides immediate safety, operational, and disposal protocols to foster a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related erinacine compounds suggest a cautious approach is necessary. Erinacine A is classified as non-hazardous, whereas Erinacine B is considered harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation. Therefore, treating this compound with a high degree of caution is recommended until more specific toxicological data is available.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Provides a barrier against skin contact. Double-gloving is recommended when handling concentrated solutions. |
| Body Protection | Laboratory Coat | Flame-resistant (FR) | Protects skin and personal clothing from splashes and spills. |
| Chemical-Resistant Gown | Polyethylene-coated | Recommended for procedures with a high risk of splashing or when handling larger quantities. Should be disposable and close at the back.[1] | |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 | Protects eyes from splashes and aerosols. Must provide a complete seal around the eyes.[1] |
| Face Shield | ANSI Z87.1 | To be worn in conjunction with safety goggles during procedures with a high risk of splashing or aerosol generation.[2] | |
| Respiratory Protection | Fume Hood | N/A | All handling of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols. |
| N95 Respirator | NIOSH-approved | Recommended as a minimum precaution if work outside of a fume hood is unavoidable. Fit-testing is required. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing the solid compound, use a microbalance within the fume hood to minimize the risk of aerosolization.
-
Use anti-static weighing paper or a weighing boat.
2. Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Cap containers securely and label them clearly with the compound name, concentration, date, and hazard information.
3. Experimental Use:
-
Conduct all procedures involving this compound within the fume hood.
-
Avoid skin contact with treated surfaces or equipment.
-
If working with cell cultures, use appropriate sterile techniques in a biological safety cabinet.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not mix with other waste streams unless specifically instructed. |
| Contaminated Labware (gloves, pipette tips, etc.) | Labeled, sealed hazardous waste bag or container | Collect all contaminated disposable items in a designated, sealed container for chemical waste disposal. |
| Liquid Waste (solutions containing this compound)) | Labeled, sealed hazardous waste container | Collect all liquid waste in a compatible, sealed container. Do not pour down the drain. Dispose of through your institution's EHS office. |
This compound Signaling Pathway
This compound is suggested to exhibit strong and selective agonistic activity on κ-opioid receptors, which are present in the peripheral endings of major ascending neurons. This activity indicates its potential as an analgesic. Furthermore, like other erinacines, it is believed to stimulate Nerve Growth Factor (NGF) synthesis, promoting neuronal health and neurogenesis. The following diagram illustrates a potential signaling pathway for this compound based on its known targets and the mechanisms of related compounds.
Caption: Proposed signaling pathway of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
